4-Bromophenyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMNJYGTSSQNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412299 | |
| Record name | 4-Bromophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-44-9 | |
| Record name | Carbonochloridic acid, 4-bromophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-Bromophenyl Chloroformate
This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis. It details its chemical and physical properties, reactivity, applications, and essential safety protocols, tailored for professionals in research and drug development.
Core Properties and Identifiers
This compound is a functionalized aromatic compound used primarily as a reagent for introducing the 4-bromophenoxycarbonyl group, often in the synthesis of carbamates and carbonates.
| Identifier | Value | Reference |
| CAS Number | 7693-44-9 | [1][2][3][4] |
| IUPAC Name | (4-bromophenyl) carbonochloridate | [2][3][5] |
| Molecular Formula | C₇H₄BrClO₂ | [2][3][6] |
| Molecular Weight | 235.46 g/mol | [1][2][5] |
| InChI Key | IKMNJYGTSSQNSE-UHFFFAOYSA-N | [1][2][3] |
| SMILES | ClC(=O)Oc1ccc(Br)cc1 | [1][3] |
Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| Appearance | Liquid or Low Melting Solid | [4][5] |
| Boiling Point | 118 °C / 12 mmHg | [1][7] |
| Density | 1.648 g/mL at 25 °C | [1][7] |
| Refractive Index | n20/D 1.5575 | [1][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][5] |
Reactivity and Chemical Applications
As a chloroformate, the compound's reactivity is dominated by the electrophilic carbonyl carbon, making it an excellent reagent for derivatizing nucleophiles such as amines and alcohols.[8] This reactivity is fundamental to its application in organic synthesis, particularly in the construction of linker systems and the installation of protecting groups.[9]
Key Reactions:
-
Carbamate Formation: It reacts readily with primary and secondary amines to form stable carbamate linkages. This is a cornerstone reaction in medicinal chemistry for creating analogues of bioactive compounds.[8]
-
Carbonate Formation: Reaction with alcohols yields carbonate esters.[8]
-
Coupling Reagent: It serves as a coupling reagent, for instance, in the synthesis of novel diazabicyclic analogs like 1,5-diazabicyclo[4.2.2]decane carbamate.[1]
Caption: General reaction of this compound with an amine.
Experimental Protocols
The following is a generalized protocol for the synthesis of a carbamate, a common application for this reagent. Researchers should adapt this procedure based on the specific properties of their substrate.
Synthesis of N-Alkyl/Aryl-4-bromophenoxy carbamate
Materials:
-
This compound
-
Substrate amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-18 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the final carbamate product.
Caption: A typical workflow for synthesizing carbamates.
Safety and Handling
This compound is a hazardous substance and requires strict safety measures during handling and storage.
| Hazard Class | GHS Pictograms | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion; Eye Damage | 💀, corrosive | Danger |
Hazard and Precautionary Statements
| Code | Statement | Reference |
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [1][5] |
| H314 | Causes severe skin burns and eye damage. | [1][5] |
| EUH029 | Contact with water liberates toxic gas. | [5] |
| P261 | Avoid breathing mist or vapors. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][5] |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [5] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] |
Storage: Store in a refrigerator at 2-8°C.[1][7] Keep the container tightly sealed in a dry, well-ventilated area, away from heat, ignition sources, and water.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use a faceshield and safety goggles.[1]
-
Hand Protection: Wear chemically resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter) when working in a well-ventilated area or a chemical fume hood.[1]
Spectroscopic Data
Characterization of this compound and its reaction products is typically performed using standard spectroscopic methods. A reference ¹H NMR spectrum in CDCl₃ is available and would show characteristic signals in the aromatic region corresponding to the protons on the bromophenyl ring.[10]
References
- 1. This compound 96 7693-44-9 [sigmaaldrich.com]
- 2. This compound, 95+% | Fisher Scientific [fishersci.ca]
- 3. Chloroformate de 4-bromophényle, 95+ %, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]
- 4. This compound, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 7. Raw chemicals this compound Powder, China Raw chemicals this compound Powder Selling, Selling China Raw chemicals this compound Powder, Zhuzhou Yuancheng Hezhong Technology Development Co., Ltd. [chemnet.com]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 4-Bromophenyl chloroformate: Molecular Structure and Weight
This guide provides a detailed analysis of the molecular structure and weight of 4-Bromophenyl chloroformate, a compound of interest to researchers and professionals in drug development and organic synthesis.
Molecular Formula and Weight
The chemical formula for this compound is C₇H₄BrClO₂.[1][2][3][4][5] Its molecular weight is approximately 235.46 g/mol .[1][5]
Quantitative Data: Molecular Weight Breakdown
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown based on the number of atoms of each element present in the molecule.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 235.464 |
Note: Atomic weights are based on standard values and may vary slightly based on isotopic composition.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Molecular Structure
The structure of this compound consists of a phenyl ring substituted with a bromine atom at the fourth position (para position) and a chloroformate group. The chloroformate group is an ester of carbonic acid and is characterized by a carbonyl group bonded to a chlorine atom and an oxygen atom.
Below is a two-dimensional representation of the molecular structure generated using the DOT language.
Molecular structure of this compound.
References
- 1. This compound, 95+% | Fisher Scientific [fishersci.ca]
- 2. This compound, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 4. 430150010 [thermofisher.com]
- 5. 7693-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Bromine - Wikipedia [en.wikipedia.org]
- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 10. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 12. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. princeton.edu [princeton.edu]
- 16. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 17. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. Hydrogen - Wikipedia [en.wikipedia.org]
- 20. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 21. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 22. byjus.com [byjus.com]
- 23. quora.com [quora.com]
- 24. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 28. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
An In-depth Technical Guide to 4-Bromophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromophenyl chloroformate, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science. This document details its chemical identity, physicochemical properties, synthesis, and key reactions. Emphasis is placed on its role as a crucial building block for the introduction of the 4-bromophenoxycarbonyl group, particularly in the formation of carbamates, carbonates, and other derivatives relevant to drug development. Detailed experimental protocols for its synthesis and a representative coupling reaction are provided, alongside essential safety and handling information.
Chemical Identity and Properties
This compound, systematically named (4-bromophenyl) carbonochloridate , is a reactive organic compound widely used as a coupling reagent and an intermediate in the synthesis of more complex molecules.[1][2][3] Its chemical structure features a chloroformate group attached to a 4-brominated phenyl ring, making it an effective acylating agent.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-bromophenyl) carbonochloridate[1][2][3] |
| CAS Number | 7693-44-9 |
| Molecular Formula | C₇H₄BrClO₂[4] |
| Molecular Weight | 235.46 g/mol [3] |
| InChI Key | IKMNJYGTSSQNSE-UHFFFAOYSA-N[2] |
| SMILES | ClC(=O)Oc1ccc(Br)cc1[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is typically encountered as a liquid or a low-melting solid at room temperature.[2]
| Property | Value | Reference(s) |
| Physical Form | Liquid or low-melting solid | [2] |
| Boiling Point | 118 °C at 12 mmHg (16 hPa) | [5] |
| Density | 1.648 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5575 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in organic solvents like toluene and dichloromethane. Reacts with water. | Inferred from reaction protocols. |
Synthesis of this compound
The synthesis of aryl chloroformates is most commonly achieved by the reaction of the corresponding phenol with phosgene or a safer phosgene equivalent, such as diphosgene or triphosgene (bis(trichloromethyl) carbonate).[6][7] The use of triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it easier and safer to handle than gaseous phosgene.[7]
Synthesis Workflow
The general workflow for the synthesis of this compound from 4-bromophenol using triphosgene is depicted below. The reaction involves the activation of triphosgene, followed by the nucleophilic attack of the phenoxide to form the final product.
Experimental Protocol: Synthesis from 4-Bromophenol and Triphosgene
This protocol is adapted from general procedures for the synthesis of aryl chloroformates using triphosgene.[6][7]
Materials:
-
4-Bromophenol
-
Triphosgene (Bis(trichloromethyl) carbonate, BTC)
-
Anhydrous Toluene
-
Pyridine (or another suitable base like sodium carbonate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromophenol (1.0 eq) in anhydrous toluene.
-
Reagent Addition: In a separate flask, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene.
-
Cooling: Cool the flask containing the 4-bromophenol solution to 0°C using an ice bath.
-
Reaction: Slowly add the triphosgene solution to the stirred 4-bromophenol solution via the dropping funnel. After the addition of triphosgene, slowly add pyridine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for several hours, then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt.
-
Purification: Wash the filtrate with cold, dilute HCl, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Chemical Reactivity and Applications in Drug Development
This compound is a highly reactive molecule due to the electrophilic carbonyl carbon. Its primary application lies in its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and carbonate linkages, respectively. This reactivity is central to its use in organic synthesis and drug development.
Key Reactions
The most common reactions involving this compound are nucleophilic acyl substitutions. The general reaction pathways are illustrated below.
-
Reaction with Amines: It reacts readily with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to form N-substituted carbamates.[8][9] This reaction is fundamental in creating linkers for bioconjugation or for synthesizing molecules with potential biological activity.[8]
-
Reaction with Alcohols: Similarly, it reacts with alcohols and phenols to yield carbonate esters. This is useful for creating prodrugs or modifying the properties of a parent molecule.[10]
-
Role as a Building Block: The presence of the bromine atom provides a strategic advantage. It serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures.
Experimental Protocol: Carbamate Formation
This protocol describes a general procedure for the reaction of this compound with a primary amine (e.g., benzylamine) to form the corresponding carbamate.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, benzyl (4-bromophenyl)carbamate, can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
| Data Type | Description |
| ¹H NMR | (CDCl₃) The spectrum is expected to show two doublets in the aromatic region (around δ 7.0-7.6 ppm), corresponding to the two sets of chemically non-equivalent aromatic protons on the disubstituted benzene ring.[11] |
| ¹³C NMR | Expected signals include those for the four distinct aromatic carbons, with the carbon attached to the bromine and the carbon attached to the oxygen of the chloroformate being the most deshielded. A signal for the carbonyl carbon of the chloroformate group is also expected at a lower field (around δ 150-160 ppm). |
| FTIR | The infrared spectrum will show a strong characteristic absorption band for the C=O stretch of the acyl chloride group, typically in the range of 1770-1815 cm⁻¹. Absorptions corresponding to the C-O stretch and C-Br stretch, as well as aromatic C-H and C=C stretching, will also be present.[2] |
Safety and Handling
This compound is a toxic and corrosive compound that must be handled with appropriate safety precautions.
Hazard Summary
| Hazard Statement | Description |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled.[5] |
| H314 | Causes severe skin burns and eye damage.[5] |
| EUH029 | Contact with water liberates toxic gas (HCl).[5] |
Recommended Precautions
-
Engineering Controls: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles and a face shield.
-
Handling: Avoid inhalation of vapors and contact with skin, eyes, and clothing. Keep away from moisture and water, as it reacts to release hydrogen chloride gas.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is at 2-8°C.
Conclusion
This compound is a valuable and highly reactive reagent in organic synthesis. Its utility in forming carbamate and carbonate linkages, combined with the potential for further modification via its bromo-substituent, makes it a key intermediate in the development of pharmaceuticals and other advanced materials. Researchers and professionals using this compound must adhere to strict safety protocols due to its toxicity and reactivity. The synthetic and reaction protocols provided in this guide offer a foundation for its effective and safe application in a research and development setting.
References
- 1. rsc.org [rsc.org]
- 2. This compound, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 95+% | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Synthesis and Preparation of 4-Bromophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromophenyl chloroformate, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant characterization data.
Introduction
This compound is a reactive organic compound utilized in the introduction of the 4-bromophenoxycarbonyl group in organic synthesis. Its applications are prominent in the preparation of various carbamates, carbonates, and other derivatives which are often explored for their biological activities. A thorough understanding of its synthesis is crucial for researchers in medicinal chemistry and process development.
Synthetic Pathways
The principal method for the synthesis of this compound involves the reaction of 4-bromophenol with a phosgene equivalent. Historically, phosgene gas has been used for this transformation. However, due to its extreme toxicity and handling difficulties, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) are now more commonly employed in laboratory and industrial settings.[1]
The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction with Triphosgene
The use of triphosgene offers a safer and more convenient alternative to phosgene gas.[1] Triphosgene, a stable crystalline solid, generates phosgene in situ. The reaction proceeds by the nucleophilic attack of the phenoxide ion (generated from 4-bromophenol and a base) on a carbonyl group of the in-situ generated phosgene.
Caption: Synthesis of this compound using Triphosgene.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7693-44-9 | |
| Molecular Formula | C₇H₄BrClO₂ | |
| Molecular Weight | 235.46 g/mol | |
| Boiling Point | 118 °C at 12 mmHg | |
| Density | 1.648 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5575 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Purity (Assay) | ≥95% |
| Storage Temperature | 2-8°C |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound using triphosgene and pyridine. This protocol is based on general procedures for the synthesis of aryl chloroformates and should be performed by trained personnel in a well-ventilated fume hood.[1][2]
Materials:
-
4-Bromophenol
-
Triphosgene
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer, dissolve 4-bromophenol (1.0 eq) in anhydrous toluene.
-
Addition of Base: Cool the solution to 0-5 °C using an ice bath and add anhydrous pyridine (1.1 eq) dropwise while maintaining the temperature.
-
Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Separate the organic layer and wash it sequentially with cold dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.
Caption: Experimental Workflow for the Synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (d, 2H), 7.15 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 150.1, 148.8, 132.8, 123.4, 120.2 |
| FTIR (neat) | ν (cm⁻¹): ~1780 (C=O stretch), ~1220 (C-O stretch) |
Safety Information
This compound is a toxic and corrosive compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Triphosgene is a hazardous substance that releases toxic phosgene upon heating or contact with nucleophiles and should be handled with extreme caution by experienced personnel.
Conclusion
The synthesis of this compound is a well-established procedure that can be safely and efficiently performed in a laboratory setting using triphosgene as a phosgene surrogate. The detailed protocol and characterization data provided in this guide will be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 4-Bromophenyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, detailed handling protocols, and storage requirements for 4-Bromophenyl chloroformate (CAS No: 7693-44-9). The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this chemical reagent.
Chemical and Physical Properties
This compound is a lachrymatory, corrosive, and toxic liquid or low melting solid that is highly reactive, particularly with nucleophiles.[1][2][3] It is crucial to understand its properties to ensure safe handling.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClO₂ | [2] |
| Molecular Weight | 235.46 g/mol | [1][3] |
| Appearance | Liquid or Low Melting Solid | [2][4] |
| Boiling Point | 118 °C at 12 mmHg | [1][2] |
| Density | 1.648 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5575 | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance, requiring stringent safety measures during handling and storage.
GHS Hazard Classification: [1][3]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][3]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][3]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1][3]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
Hazard Statements (H-codes): [1][3]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements (P-codes): [1][3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE selection is mandatory when handling this compound. The following diagram outlines a decision tree for selecting the appropriate level of PPE.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mist.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and water. Contact with water liberates toxic gas.[3]
-
Use non-sparking tools and ground all equipment when handling.[7]
-
Ensure emergency eyewash stations and safety showers are readily accessible.
Storage:
-
Keep containers tightly closed and sealed.[5]
-
Store away from incompatible materials.[7]
-
Protect containers from physical damage.[7]
Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily used for the preparation of carbamates and for the dealkylation of tertiary amines. The following are representative experimental protocols.
Synthesis of a 4-Bromophenyl Carbamate from a Primary Amine
This protocol describes the general procedure for the reaction of this compound with a primary amine to form the corresponding carbamate.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carbamate.
-
Purify the crude product by recrystallization or column chromatography.
Dealkylation of a Tertiary Amine
This protocol outlines a general method for the dealkylation of a tertiary amine using this compound. This reaction is analogous to the von Braun reaction.
Materials:
-
This compound
-
Tertiary amine
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane
-
Methanol
-
Hydrochloric acid (HCl) in ether or aqueous solution
Procedure:
-
Dissolve the tertiary amine (1.0 equivalent) in anhydrous DCM or 1,2-dichloroethane in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude carbamate, add methanol and a solution of HCl.
-
Reflux the mixture for 2-6 hours to effect hydrolysis of the carbamate.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ether or ethyl acetate) to remove the 4-bromophenol byproduct.
-
Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) to isolate the secondary amine.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the dealkylated amine.
-
Further purification can be achieved by distillation, recrystallization, or column chromatography.
Risk Assessment and Emergency Procedures
A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a general workflow for this process.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
The following workflow outlines the steps to be taken in the event of a chemical spill.
-
Minor Spills: For small spills, wear appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite), and collect it into a sealed container for disposal.[7] Do not use combustible materials like sawdust. Ventilate the area and wash the spill site after material pickup is complete.
-
Major Spills: For large spills, evacuate the area immediately and call for emergency assistance.[8] Prevent the spill from entering drains or waterways.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult appropriate regulations for complete and accurate classification.[9]
This guide is intended as a summary of best practices and does not replace a thorough review of the Safety Data Sheet (SDS) and other relevant safety literature. Always consult the most up-to-date SDS for this compound before use.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. phenyl N-(4-bromophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Physical properties like boiling point and density of 4-Bromophenyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Bromophenyl chloroformate (CAS No: 7693-44-9), a crucial reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its boiling point and density, details the standard experimental methodologies for determining these properties, and illustrates a common synthetic application.
Core Physical and Chemical Properties
This compound is a carbonyl compound classified as an acid halide.[1] It presents as a liquid or a low-melting solid under standard conditions.[2] Its molecular and physical characteristics are fundamental to its application in synthesis, influencing reaction conditions and purification strategies.
Data Presentation: Physical Properties
The essential physical constants for this compound are summarized below. These values are critical for handling, storage, and use in experimental setups.
| Physical Property | Value | Conditions |
| Boiling Point | 118 °C | at 12 mmHg (16.0 hPa)[1][3][4] |
| Density | 1.648 g/mL | at 25 °C[3][4][5] |
| Refractive Index | n20/D 1.5575 | at 20 °C[1][3] |
| Flash Point | 113 °C (235.4 °F) | Closed Cup[3][5] |
| Molecular Weight | 235.46 g/mol | |
| Molecular Formula | C₇H₄BrClO₂ |
Experimental Protocols
Precise determination of physical properties is paramount for the characterization and quality control of chemical substances. The following sections describe standard laboratory protocols for measuring the boiling point and density of a liquid compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For pressure-sensitive compounds like this compound, it is crucial to record the pressure at which the boiling point is measured.
Recommended Method: Thiele Tube Method
This method is advantageous for its use of small sample quantities (less than 1 mL).[2]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube assembly is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing heating oil.[4]
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[6]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[2][6]
-
Determination of Density
Density is the mass of a substance per unit volume at a specified temperature.[7]
Recommended Method: Pycnometry
Pycnometry is a highly accurate method for determining the density of liquids.[7] It involves using a glass flask with a precise, known volume, called a pycnometer.
-
Apparatus: Pycnometer (of a known volume, e.g., 10 mL), analytical balance, and a constant temperature water bath.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.[7] The volume is adjusted precisely to the pycnometer's calibration mark.
-
The pycnometer is removed from the bath, carefully dried on the outside, and its mass is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Synthetic Application Workflow
This compound is a versatile reagent, widely used as a coupling agent. A primary application is in the synthesis of carbamates, which are important functional groups in many pharmaceutical compounds.[8][9] The reaction involves the nucleophilic substitution of the chloride by an amine.
The following diagram illustrates the general workflow for the synthesis of a carbamate using this compound and a generic primary amine (R-NH₂).
Caption: Workflow for Carbamate Synthesis.
This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to a tetrahedral intermediate.[10] The subsequent collapse of this intermediate and elimination of hydrogen chloride (which is neutralized by the base) yields the stable carbamate product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity of Chloroformate Esters: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical behavior, reaction mechanisms, and practical applications of chloroformate esters in organic synthesis, tailored for researchers, scientists, and professionals in the field of drug development.
Chloroformate esters, with the general formula ROC(O)Cl, are highly versatile reagents in organic chemistry, primarily utilized for the introduction of protecting groups and the synthesis of carbamates and carbonates. Their reactivity, akin to that of acyl chlorides, is characterized by a highly electrophilic carbonyl carbon, making them susceptible to nucleophilic attack. This guide provides a comprehensive overview of the factors governing their reactivity, detailed experimental protocols for their key transformations, and quantitative data to facilitate their effective use in the synthesis of complex molecules.
Core Principles of Reactivity
The reactivity of chloroformate esters is principally dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group, the chloride ion. The reaction mechanism predominantly follows a nucleophilic acyl substitution pathway. This can proceed through two main routes: a bimolecular addition-elimination mechanism or a unimolecular ionization mechanism, often influenced by the structure of the chloroformate ester and the reaction conditions.
Factors Influencing Reactivity:
-
Electronic Effects: The nature of the 'R' group in the ester moiety significantly impacts reactivity. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing the rate of nucleophilic attack. For instance, α-chloroethyl chloroformate reacts considerably faster than its non-halogenated analogs due to the inductive effect of the chlorine atom.[1]
-
Steric Hindrance: Bulky 'R' groups can sterically hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. This is evident in the slower reaction rate of 2,2,2-trichloro-1,1-dimethylethyl chloroformate compared to 2,2,2-trichloroethyl chloroformate.[1]
-
Solvent Effects: The polarity and nucleophilicity of the solvent play a crucial role. Polar protic solvents can stabilize the transition state and facilitate the ionization pathway. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl).[2]
-
Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the second step of the addition-elimination mechanism.
Key Reactions of Chloroformate Esters
Chloroformate esters are instrumental in a variety of synthetic transformations, most notably in the formation of carbamates and carbonates, which are key functional groups in many pharmaceutical compounds.
Carbamate Formation
The reaction of a chloroformate ester with a primary or secondary amine is a robust and widely used method for the synthesis of carbamates. This reaction is fundamental in peptide synthesis for the protection of amino groups.
Carbonate Formation
Chloroformate esters react with alcohols or phenols to form carbonate esters. This reaction can be used to synthesize both symmetrical and asymmetrical carbonates.
Quantitative Data on Reactivity
The reactivity of different chloroformate esters can be compared by examining their reaction rates and yields under standardized conditions. The following tables summarize key quantitative data.
| Chloroformate Ester | Reaction | Nucleophile | Conditions | Yield (%) | Reference |
| Ethyl Chloroformate | Carbamate Formation | Methylamine | Ether, 0-5 °C | 88-90 | [1] |
| Benzyl Chloroformate | Carbamate Formation | Glycine | aq. Na₂CO₃, 0 °C | >90 | |
| Phenyl Chloroformate | Carbamate Formation | Aniline | Pyridine, CH₂Cl₂, 0 °C | ~92 | |
| Isobutyl Chloroformate | Amide Coupling (via mixed anhydride) | Amine | DCM, Et₃N, 0 °C | Not specified | [3] |
| Chloroformate Ester | Solvent | Temperature (°C) | k x 10⁻⁵ s⁻¹ | Reference |
| Methyl Chloroformate | 100% EtOH | 25 | 29.5 | |
| Ethyl Chloroformate | 100% EtOH | 25 | 11.2 | |
| n-Propyl Chloroformate | 100% EtOH | 25 | 8.5 | |
| Isopropyl Chloroformate | 100% EtOH | 25 | 1.14 | |
| Isobutyl Chloroformate | 100% EtOH | 25 | 5.8 | |
| Phenyl Chloroformate | 100% EtOH | 25 | 260 |
Detailed Experimental Protocols
The following section provides detailed methodologies for key reactions involving chloroformate esters.
Protocol for the Synthesis of Ethyl N-methylcarbamate
This protocol details the reaction of ethyl chloroformate with methylamine to yield ethyl N-methylcarbamate.[1]
Materials:
-
33% Aqueous methylamine solution (2 moles)
-
Ethyl chloroformate (2 moles)
-
Ether
-
Sodium hydroxide (2 moles)
-
Potassium carbonate
Procedure:
-
In a 2-L flask equipped with a mechanical stirrer and cooled in an ice-salt mixture, combine 300 cc of ether and 186 g (2 moles) of a 33% aqueous methylamine solution.
-
Cool the stirred mixture to 5°C.
-
Add 217 g (2 moles) of ethyl chloroformate dropwise, ensuring the temperature does not exceed 5°C.
-
When approximately half of the chloroformate has been added, begin the gradual addition of a cold solution of 80 g (2 moles) of sodium hydroxide in 120 cc of water. The rates of addition of the sodium hydroxide solution and the remaining chloroformate should be adjusted so that they are added simultaneously. Maintain constant mechanical stirring throughout the addition.
-
After the addition is complete, allow the mixture to stand for fifteen minutes.
-
Separate the ether layer and extract the aqueous solution with 100 cc of ether.
-
Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.
-
Distill the ether, and then distill the residue under reduced pressure. Collect the fraction at 55–60°/12 mm.
-
The expected yield of ethyl N-methylcarbamate is 182–185 g (88–90%).
Protocol for the Synthesis of an Asymmetric Carbonate Ester
This protocol describes a general method for the synthesis of an asymmetric carbonate by reacting an alcohol with a chloroformate.
Materials:
-
Alcohol (e.g., 1,2-propylene glycol)
-
Chloroformate ester (e.g., ethyl chloroformate)
-
Base (e.g., 45% aqueous potassium hydroxide solution)
-
Solvent (e.g., N-methyl-pyrrolidin-2-one - NMP)
Procedure:
-
In a suitable reaction vessel, charge the alcohol and the solvent.
-
With vigorous stirring at a controlled temperature (e.g., 20°C), add a portion of the chloroformate ester.
-
Stir the mixture for a short period (e.g., 20 minutes).
-
Subsequently, perform parallel additions of the remaining chloroformate ester and the base solution over a defined period (e.g., 30 minutes).
-
After the additions are complete, continue stirring for an extended period (e.g., 70 minutes).
-
Finally, add a final portion of the base solution and stir for an additional period (e.g., 120 minutes) to ensure complete reaction.
-
The asymmetric carbonate product can then be isolated and purified using standard techniques such as extraction and distillation.
Reaction Mechanisms
The reactivity of chloroformate esters is best understood through their reaction mechanisms. The following diagrams illustrate the key mechanistic pathways.
Nucleophilic Acyl Substitution: Addition-Elimination Mechanism
This is the most common pathway for the reaction of chloroformate esters with nucleophiles.
Solvolysis: Ionization (SN1-like) Mechanism
Under certain conditions, particularly with substrates that can form stable carbocations and in highly ionizing solvents, an ionization mechanism can compete with or dominate the addition-elimination pathway.
Conclusion
Chloroformate esters are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of their reactivity, influenced by electronic and steric factors, as well as solvent effects, is crucial for their effective application. By leveraging the appropriate reaction conditions and protocols, researchers can harness the synthetic potential of chloroformate esters to construct complex molecular architectures with high efficiency and selectivity. This guide serves as a foundational resource for scientists and drug development professionals, providing the necessary technical details to navigate the chemistry of these versatile compounds.
References
4-Bromophenyl chloroformate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from the manufacturer. Always consult the official SDS before handling this chemical.
Chemical Identification and Physical Properties
4-Bromophenyl chloroformate is a chemical intermediate primarily used in the synthesis of carbamates and other organic compounds. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 7693-44-9 | [1] |
| Molecular Formula | C₇H₄BrClO₂ | [1] |
| Molecular Weight | 235.46 g/mol | [1] |
| Appearance | Liquid or low melting solid | [2] |
| Boiling Point | 118 °C at 12 mmHg243.6 °C at 760 mmHg | [3] |
| Density | 1.648 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5575 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Temperature | 2-8°C | [4] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The primary hazards are its acute toxicity and corrosive effects.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Summary of Toxicological Data:
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity | Toxic if swallowed (H301) | Data not available for specific LD50 | [5] |
| Acute Dermal Toxicity | Toxic in contact with skin (H311) | Data not available for specific LD50 | [5] |
| Acute Inhalation Toxicity | Toxic if inhaled (H331) | Data not available for specific LC50 | [5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314). A study conducted according to OECD test guideline No. 404 on New Zealand White rabbits showed no dermal irritation or corrosion after a 4-hour application. The skin irritation score was 0.00 for all tested animals. | Rabbit | [6] |
| Serious Eye Damage/Irritation | Causes serious eye damage (H314). | Data not available | [5] |
Note on Toxicity Data: While specific LD50 and LC50 values for this compound were not found in the available literature, the GHS classification indicates significant toxicity. Chloroformates as a class are known to be highly toxic and corrosive.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Handling and Storage Workflow
Caption: Workflow for the safe storage and handling of this compound.
Personal Protective Equipment (PPE) Selection
A risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance:
| Protection Type | Recommended PPE |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
Caption: First aid procedures for exposure to this compound.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes of carbon oxides, hydrogen bromide, and hydrogen chloride gas under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Stability and Reactivity
-
Reactivity: Reacts with water, alcohols, amines, and strong bases.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, and well-ventilated).
-
Conditions to Avoid: Heat, moisture, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, water, alcohols, and amines.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.
Experimental Protocols
This compound is a versatile reagent in organic synthesis, particularly for the preparation of carbamates which are important in drug discovery.
General Protocol for the Synthesis of N-Aryl Carbamates
This protocol describes a general procedure for the reaction of an amine with this compound to form an N-aryl carbamate.
Materials:
-
Amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the tertiary amine base (typically 1.1-1.5 equivalents) in the anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chloroformate: Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl carbamate.
Experimental Workflow for N-Aryl Carbamate Synthesis
Caption: A generalized workflow for the synthesis of N-Aryl carbamates using this compound.
Disposal Considerations
-
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
This technical guide provides a comprehensive overview of the material safety data for this compound, intended to support researchers and professionals in its safe handling and use. For complete and detailed information, always refer to the manufacturer's Safety Data Sheet.
References
- 1. This compound, 95+% | Fisher Scientific [fishersci.ca]
- 2. 430150010 [thermofisher.com]
- 3. 7693-44-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 7693-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to 4-Bromophenyl Chloroformate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromophenyl chloroformate, a key reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its fundamental chemical identifiers, physical properties, and spectroscopic data. A detailed experimental protocol for its synthesis from 4-bromophenol, along with purification methods, is provided. Furthermore, the guide elucidates the reaction mechanism and presents a logical workflow for its preparation and purification through diagrammatic representations.
Core Chemical Identifiers and Physical Properties
This compound is a reactive organic compound used as a precursor for the introduction of the 4-bromophenoxycarbonyl group. Accurate identification and understanding of its physical properties are crucial for its safe handling and effective use in synthesis.
| Identifier | Value | Reference(s) |
| CAS Number | 7693-44-9 | [1][2][3][4][5][6][7] |
| PubChem CID | 5237736 | [2] |
| IUPAC Name | (4-bromophenyl) carbonochloridate | [2][3] |
| Molecular Formula | C₇H₄BrClO₂ | [2][3][7] |
| Molecular Weight | 235.46 g/mol | [1][2][7] |
| SMILES | C1=CC(=CC=C1OC(=O)Cl)Br | [2][3] |
| Physical Form | Low melting solid or liquid | [4][8][9] |
| Boiling Point | 118 °C at 12 mmHg | [1] |
| Density | 1.648 g/mL at 25 °C | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of 4-bromophenol with a phosgene equivalent, such as phosgene gas or its safer solid surrogate, triphosgene. The following protocol is a generalized procedure based on established methods for the preparation of aryl chloroformates.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromophenol
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl) is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: 4-Bromophenol is dissolved in an anhydrous inert solvent and charged into the reaction flask.
-
Addition of Phosgene Source: A solution of triphosgene in the same anhydrous solvent is added dropwise to the stirred solution of 4-bromophenol at a controlled temperature, typically between 0 °C and room temperature.[3] Alternatively, phosgene gas can be bubbled through the solution.
-
Base Addition: A base, such as pyridine or triethylamine, is added to the reaction mixture to scavenge the hydrochloric acid produced during the reaction.[3] The base can be added concurrently with the phosgene source or after its complete addition.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time can range from 1 to 48 hours depending on the scale and specific conditions.[3]
-
Work-up: Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.[6] Given its reactivity, especially its sensitivity to moisture, all purification steps should be conducted under anhydrous conditions.
Purification by Vacuum Distillation:
The crude product is transferred to a distillation apparatus suitable for vacuum distillation. The distillation is performed under reduced pressure to avoid thermal decomposition. The fraction collected at the appropriate boiling point (e.g., 118 °C at 12 mmHg) will yield the purified this compound.[1]
Purification by Recrystallization:
If the product is a solid at room temperature, it can be purified by recrystallization. A suitable solvent system (e.g., a mixture of a good solvent like acetone and a poor solvent like hexane) is used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.
Spectroscopic Characterization
The identity and purity of this compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the bromophenyl ring.[7]
-
Infrared (IR) Spectrum: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl group (C=O) of the chloroformate functionality, typically in the region of 1750-1790 cm⁻¹.[8][9]
Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism
Caption: Reaction mechanism for the formation of this compound.
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How bisphenol A reacts with phosgene to prepare polycarbonate-1 - Anhao [anhaochemical.com]
- 3. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20040152911A1 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]
- 6. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 430150010 [thermofisher.com]
- 9. This compound, 95+% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Note: Using 4-Bromophenyl Chloroformate as a Derivatizing Agent for GC/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of 4-bromophenyl chloroformate as a derivatizing agent to enhance the detection and quantification of polar analytes, such as amines and phenols, using Gas Chromatography-Mass Spectrometry (GC/MS). Derivatization with this compound improves the volatility and thermal stability of target compounds, leading to better chromatographic peak shape and increased sensitivity. The presence of a bromine atom in the derivatizing agent yields characteristic isotopic patterns in the mass spectra, aiding in compound identification and confirmation. This application note provides a generalized protocol for the derivatization of primary and secondary amines and phenols, along with typical GC/MS parameters for the analysis of the resulting carbamate and carbonate derivatives.
Introduction
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and clinical research, such as primary and secondary amines and phenols, are polar and non-volatile, making them unsuitable for direct GC/MS analysis. Chemical derivatization is a common strategy to overcome these limitations.[1][2]
Acylation is a widely used derivatization technique that involves the introduction of an acyl group into the analyte molecule.[3] Chloroformates are a class of acylating agents that react with active hydrogens in functional groups like amines and hydroxyls to form stable carbamates and carbonates, respectively.[4] These derivatives are typically more volatile and thermally stable than the parent compounds, making them amenable to GC/MS analysis.
This compound offers a distinct advantage as a derivatizing agent due to the incorporation of a bromine atom into the derivative. Bromine has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum of the derivatized analyte, which serves as a valuable tool for the identification and confirmation of the target compound, distinguishing it from background noise and co-eluting interferences.
This application note provides a comprehensive, step-by-step protocol for the derivatization of primary/secondary amines and phenols using this compound and subsequent analysis by GC/MS.
Derivatization Chemistry
This compound reacts with primary and secondary amines to form stable 4-bromophenyl carbamates. Similarly, it reacts with phenols to form 4-bromophenyl carbonates. The reactions are typically carried out in an alkaline medium to facilitate the deprotonation of the amine or hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.
Reaction with Primary/Secondary Amines
Caption: Derivatization of an amine with this compound.
Reaction with Phenols
Caption: Derivatization of a phenol with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (95+% purity)
-
Target analytes (e.g., amphetamine, phenol, etc.)
-
Pyridine or Triethylamine (TEA)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Organic solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware
-
GC/MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of the target analytes and an internal standard (if used) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve over the desired concentration range.
Sample Preparation and Derivatization Protocol
The following is a general protocol that should be optimized for specific analytes and matrices.
References
Protocol for Amine Protection Using 4-Bromophenyl Chloroformate
Application Notes
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and drug development. The 4-bromophenoxycarbonyl (Broc) group offers a stable and reliable means of temporarily masking the reactivity of primary and secondary amines. This carbamate-based protecting group is introduced via the reaction of an amine with 4-bromophenyl chloroformate.
The Broc group is analogous to other aryl carbamates and provides robust protection under a variety of reaction conditions. Its removal, or deprotection, can be achieved under specific nucleophilic or reductive conditions, allowing for the selective unmasking of the amine at the desired synthetic stage. The presence of the bromine atom on the phenyl ring can also serve as a handle for further synthetic transformations, such as cross-coupling reactions, or as a heavy atom for crystallographic studies.
This document provides a detailed protocol for the protection of amines using this compound and outlines a method for the subsequent deprotection of the resulting N-(4-bromophenoxycarbonyl) amine.
Data Presentation
The following table summarizes typical reaction conditions and yields for the protection of various amines with this compound. The data has been compiled from analogous reactions with similar chloroformate reagents due to the limited availability of specific quantitative data for this compound in the surveyed literature.
| Entry | Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 2 - 4 | >90 (estimated) |
| 2 | Piperidine | Pyridine | Tetrahydrofuran | 0 to rt | 2 - 4 | >90 (estimated) |
| 3 | Aniline | Triethylamine | Dichloromethane | 0 to rt | 4 - 6 | >85 (estimated) |
| 4 | L-Phenylalanine Ethyl Ester | N-Methylmorpholine | Tetrahydrofuran | -15 to rt | 4 | >90 (estimated) |
Experimental Protocols
Protocol 1: Protection of a Primary Amine (Benzylamine)
This protocol describes a general procedure for the N-protection of a primary amine using this compound.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Chloroformate: Cool the solution to 0 °C using an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(4-bromophenoxycarbonyl)benzylamine.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Protocol 2: Deprotection of an N-(4-bromophenoxycarbonyl) Amine
This protocol is adapted from a method for the nucleophilic deprotection of various carbamates and is expected to be effective for the cleavage of the Broc group.[1]
Materials:
-
N-(4-bromophenoxycarbonyl)-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K3PO4)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-(4-bromophenoxycarbonyl)-protected amine (1.0 equivalent) and potassium phosphate tribasic (4.0 equivalents) in N,N-dimethylacetamide (to make a 0.25 M solution of the substrate).
-
Inert Atmosphere: Purge the suspension with nitrogen or argon for 5-10 minutes.
-
Addition of Thiol: Add 2-mercaptoethanol (2.0 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 75 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with dichloromethane (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected amine.[1]
-
Visualizations
Caption: Workflow for the protection of amines using this compound.
Caption: General reaction scheme for amine protection with this compound.
References
Application of 4-Bromophenyl Chloroformate in Peptide Synthesis: A Theoretical Framework for the "Broc" Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of peptide synthesis, the selection of an appropriate N-terminal protecting group is paramount to ensure the fidelity and efficiency of peptide chain elongation. While standard protecting groups like Fmoc and Boc are widely utilized, the exploration of novel protecting groups with unique properties remains a key area of research for accessing peptides with complex architectures and functionalities. This document outlines a theoretical framework for the application of 4-bromophenyl chloroformate as a reagent for the introduction of a novel N-terminal protecting group, the 4-bromophenoxycarbonyl ("Broc") group, in peptide synthesis. Detailed hypothetical protocols for the protection of amino acids and the subsequent deprotection of the "Broc" group are presented, along with a discussion of its potential stability and orthogonality.
Introduction to N-Terminal Protection in Peptide Synthesis
The stepwise assembly of amino acids into a peptide chain necessitates the temporary blockage of the α-amino group of the incoming amino acid to prevent self-polymerization and other side reactions. This is achieved through the use of an amino-protecting group. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of peptide coupling, and readily removable under mild conditions that do not affect other protecting groups or the integrity of the peptide chain. Chloroformates are a class of reagents commonly used to install urethane-type protecting groups, such as the well-known benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The Hypothetical "Broc" (4-Bromophenoxycarbonyl) Protecting Group
We propose the use of this compound for the introduction of the 4-bromophenoxycarbonyl ("Broc") group as a novel N-terminal protecting group. The presence of the bromo-substituent on the phenyl ring is anticipated to influence the chemical properties of the protecting group, potentially offering unique stability and cleavage characteristics compared to existing aryl-based carbamates.
Proposed Synthesis and Deprotection Workflow
The application of the "Broc" protecting group would follow a standard protection-coupling-deprotection cycle inherent to peptide synthesis.
Caption: Proposed workflow for the use of N-Broc-protected amino acids in peptide synthesis.
Experimental Protocols (Hypothetical)
The following protocols are theoretical and based on established procedures for other chloroformate-based protecting groups. Optimization would be required for specific amino acids and reaction conditions.
Protocol 1: Synthesis of N-"Broc"-Protected Amino Acids
This protocol describes the protection of the α-amino group of an amino acid using this compound.
Materials:
-
Amino Acid
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1 M solution of sodium bicarbonate in water (2.5 eq) at 0°C.
-
Add a solution of this compound (1.1 eq) in dioxane dropwise to the stirring amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with ethyl acetate.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-"Broc"-protected amino acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Deprotection of the "Broc" Group by Catalytic Hydrogenolysis
This protocol outlines the cleavage of the N-"Broc" group to reveal the free amine. The carbon-bromine bond is also expected to be cleaved under these conditions.
Materials:
-
N-"Broc"-Protected Peptide
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply
-
Celite
Procedure:
-
Dissolve the N-"Broc"-protected peptide in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Application Notes and Protocols for the Synthesis of Carbamates with 4-Bromophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a crucial class of organic compounds characterized by the −NHC(=O)O− functional group. This moiety is a key structural motif in a wide array of biologically active molecules, including approved pharmaceuticals and agrochemicals.[1][2] The carbamate group's unique properties, such as its ability to act as a stable amide bond surrogate and participate in hydrogen bonding, make it a valuable component in drug design for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[3][4] Carbamate derivatives have been successfully incorporated into anticancer agents, pesticides, and fungicides.[4][5][6]
4-Bromophenyl chloroformate is a versatile reagent for the synthesis of 4-bromophenyl carbamates. The reaction involves the N-acylation of a primary or secondary amine with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This method offers a straightforward and efficient route to a diverse range of carbamates, which can serve as key intermediates or final products in drug discovery and development programs.
Applications in Drug Discovery and Development
The synthesis of carbamates using this compound provides access to compounds with potential applications in various therapeutic areas:
-
Anticancer Agents: The carbamate linkage is present in several anticancer drugs. The 4-bromophenyl moiety can be exploited for further structural modifications, such as cross-coupling reactions, to generate libraries of compounds for screening.[7]
-
Enzyme Inhibitors: Carbamates can act as inhibitors of various enzymes by mimicking the transition state of substrate hydrolysis. The 4-bromophenyl group can provide additional interactions within the enzyme's active site.
-
Prodrugs: The carbamate functionality can be used to mask polar groups in a drug molecule, improving its oral bioavailability. The carbamate can then be cleaved in vivo to release the active drug.
-
Agrochemicals: Carbamate-based compounds are widely used as pesticides and herbicides. The introduction of a 4-bromophenyl group can influence the biological activity and selectivity of these agents.[8]
Experimental Protocols
The following protocols describe the general procedures for the synthesis of carbamates from the reaction of primary and secondary amines with this compound.
Protocol 1: Synthesis of 4-Bromophenyl N-Aryl Carbamates
This protocol is exemplified by the reaction of an aromatic amine with this compound.
Materials:
-
Aromatic amine (e.g., 4-bromoaniline)
-
This compound
-
Anhydrous ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et3N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous ethyl acetate (approximately 5-10 mL per gram of amine).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous ethyl acetate dropwise to the stirred amine solution over 10-15 minutes.
-
Add a base such as pyridine or triethylamine (1.1 equivalents) to the reaction mixture to neutralize the HCl generated.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 4-Bromophenyl N-Alkyl Carbamates
This protocol describes the general procedure for the reaction of an aliphatic (primary or secondary) amine with this compound.
Materials:
-
Aliphatic amine (primary or secondary)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the aliphatic amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure carbamate.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various carbamates using aryl or alkyl chloroformates, which can be considered analogous to reactions with this compound.
| Amine Substrate | Chloroformate Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenyl chloroformate | - | Ethyl Acetate | 2 | 97 | [9] |
| Aromatic Amines | Ethyl chloroformate | Sodium Bicarbonate | Acetone | - | - | [8] |
| 4-Aminoacetophenone | Methyl chloroformate | Pyridine | - | - | - | [10] |
| 4-Aminoacetophenone | Ethyl chloroformate | Pyridine | - | - | - | [10] |
| 4-Aminoacetophenone | Propyl chloroformate | Pyridine | - | - | - | [10] |
| 4-Aminoacetophenone | Butyl chloroformate | Pyridine | - | - | - | [10] |
Note: The data presented are based on analogous reactions and are intended to be illustrative of the expected outcomes for reactions with this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of carbamates.
Logical Relationship in Drug Development
Caption: Role of carbamate synthesis in the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenyl N-(4-bromophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Activation of Hydroxyl Groups Using 4-Bromophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 4-bromophenyl chloroformate as a reagent for the activation of hydroxyl groups. This activation is a critical step in the synthesis of various organic molecules, including those with applications in drug development and bioconjugation. The resulting 4-bromophenyl carbonate is an activated intermediate, primed for nucleophilic substitution by amines, phenols, and other nucleophiles, facilitating the construction of more complex molecules.
Introduction
This compound is a versatile reagent employed for the activation of hydroxyl groups present in a wide range of molecules, including primary and secondary alcohols, phenols, and hydroxyl groups on solid supports or polymers. The electron-withdrawing nature of the 4-bromophenyl group enhances the reactivity of the chloroformate, making it an effective activating agent. The resulting carbonate is a stable, yet reactive intermediate, that can be readily displaced by a variety of nucleophiles. This two-step process allows for the efficient formation of carbamates, ureas, and other functional groups under relatively mild conditions.
The bromo-substituent also serves as a useful synthetic handle for further modifications, such as cross-coupling reactions, thereby increasing the molecular diversity of the final products.
Reaction Mechanism and Workflow
The activation of a hydroxyl group with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the chloroformate. This is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which deprotonates the hydroxyl group, increasing its nucleophilicity, and also neutralizes the hydrochloric acid byproduct.
A general workflow for the activation of a hydroxyl-containing substrate and subsequent functionalization is depicted below.
Application Notes and Protocols for the Dealkylation of Tertiary Amines Using Chloroformates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-dealkylation of tertiary amines is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry for the synthesis of drug metabolites, the modification of alkaloids, and the preparation of secondary amine precursors.[1][2] One of the most effective and widely used methods for this conversion is the reaction with chloroformate esters. This process, often referred to as the von Braun reaction when using cyanogen bromide, has been adapted with chloroformates to offer a safer and often more efficient alternative.[3][4]
This application note provides a detailed overview of the dealkylation of tertiary amines using various chloroformates, including reaction mechanisms, comparative data, and detailed experimental protocols.
Reaction Mechanism
The dealkylation of a tertiary amine with a chloroformate proceeds through a two-step mechanism. First, the tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium salt intermediate. This is followed by the nucleophilic displacement of the most labile alkyl group on the nitrogen by the chloride ion, resulting in the formation of a carbamate and an alkyl chloride.[1] The desired secondary amine is then obtained by the subsequent hydrolysis of the carbamate intermediate.[1]
Caption: General mechanism for the dealkylation of tertiary amines using chloroformates.
Chloroformate Reagents: A Comparative Overview
Several chloroformate reagents have been utilized for the N-dealkylation of tertiary amines, each with its own advantages and disadvantages. The choice of reagent often depends on the substrate, the desired selectivity, and the ease of carbamate cleavage.
| Chloroformate Reagent | Key Features & Considerations |
| Ethyl Chloroformate | - Commonly used and cost-effective.- Can lead to undesired side reactions and lower yields in some cases.[1] |
| Phenyl Chloroformate | - More reactive than ethyl chloroformate.[5] - The resulting phenyl carbamate can be more challenging to hydrolyze, often requiring harsh conditions (e.g., strong base) or specific reagents like hydrazine.[1][3] |
| Vinyl Chloroformate (VOC-Cl) | - Highly effective due to the electron-withdrawing nature of the vinyl group, which increases the electrophilicity of the carbonyl carbon.[1] - The resulting vinyl carbamate is readily cleaved under mild acidic conditions.[1] |
| 1-Chloroethyl Chloroformate (ACE-Cl) | - Considered one of the most effective reagents for N-dealkylation under mild conditions.[6][7] - The intermediate 1-chloroethyl carbamate is easily cleaved by refluxing in methanol, often directly yielding the secondary amine hydrochloride salt.[1][6] |
| 2,2,2-Trichloroethyl Chloroformate | - The resulting carbamate can be cleaved under reductive conditions (e.g., with zinc in acetic acid).[1] |
Selectivity of Alkyl Group Cleavage:
The ease of cleavage of different alkyl groups generally follows the order: benzyl > allyl > methyl > other primary alkyl groups .[8][9][10] This selectivity is crucial when designing syntheses where a specific alkyl group needs to be removed from a poly-alkylated amine.
Quantitative Data Summary
The following tables summarize the yields for the dealkylation of various tertiary amines using different chloroformate reagents.
Table 1: Dealkylation of N-Ethylpiperidine
| Chloroformate Reagent | Carbamate Intermediate Yield (%) | Reference |
| Phenyl Chloroformate | 10-34 | [1] |
| Ethyl Chloroformate | 10-34 | [1] |
| Vinyl Chloroformate | 90 | [1] |
| 1-Chloroethyl Chloroformate | High (not specified) | [1] |
Table 2: N-Demethylation of Opioid Alkaloids
| Substrate | Chloroformate Reagent | Hydrolysis Method | Product | Overall Yield (%) | Reference |
| Morphine | Phenyl Chloroformate | 50% aq. KOH | Normorphine | 44 | [1] |
| Codeine | Ethyl Chloroformate | 50% aq. KOH | Norcodeine | 44 | [1] |
| Morphine | Phenyl Chloroformate | Hydrazine | Normorphine | 84 | [1] |
| Codeine | Phenyl Chloroformate | Hydrazine | Norcodeine | 89 | [1] |
| Morphine | Methyl Chloroformate | Hydrazine | Normorphine | 74 | [1] |
| Codeine | Methyl Chloroformate | Hydrazine | Norcodeine | 71 | [1] |
| O-Acetyltropine | 1-Chloroethyl Chloroformate | Methanol | Nor-O-acetyltropine | 97 | [1] |
| 6-Acetylcodeine | 1-Chloroethyl Chloroformate | Methanol | Nor-6-acetylcodeine | 97 | [1] |
| Apomorphine | Phenyl Chloroformate | Hydrazine | Norapomorphine | 81 | [1] |
Experimental Protocols
Below are detailed protocols for the dealkylation of tertiary amines using phenyl chloroformate and 1-chloroethyl chloroformate, representing a classic and a modern, milder approach.
Protocol 1: General Procedure for N-Dealkylation using Phenyl Chloroformate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Tertiary amine
-
Phenyl chloroformate
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or toluene)
-
Base (e.g., potassium carbonate or sodium bicarbonate)
-
Hydrolysis reagent (e.g., hydrazine hydrate or 50% aqueous KOH)
-
Appropriate workup and purification solvents (e.g., diethyl ether, ethyl acetate, hydrochloric acid)
Procedure:
-
Carbamate Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (1.0 eq) and a base such as potassium carbonate (1.2 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Slowly add phenyl chloroformate (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.
-
-
Carbamate Hydrolysis (Hydrazine Method):
-
Dissolve the crude carbamate in a suitable solvent like ethanol or diethylene glycol.
-
Add hydrazine hydrate (excess) and heat the mixture to reflux.[1]
-
Monitor the reaction by TLC or LC-MS until the carbamate is fully consumed.
-
Cool the reaction mixture, dilute with water, and acidify with HCl.
-
Wash with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the crude secondary amine.
-
Purify the product by crystallization or column chromatography.
-
Protocol 2: N-Dealkylation using 1-Chloroethyl Chloroformate (ACE-Cl)
This protocol is particularly useful for its mild conditions and simplified workup.[1][6]
Materials:
-
Tertiary amine
-
1-Chloroethyl chloroformate (ACE-Cl)
-
Anhydrous 1,2-dichloroethane (DCE) or other aprotic solvent
-
Methanol
Procedure:
-
Carbamate Formation:
-
Dissolve the tertiary amine (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
-
Carbamate Cleavage:
-
To the crude carbamate residue, add methanol.
-
Heat the methanolic solution at reflux for 1-3 hours.[6] The cleavage of the carbamate often results in the precipitation of the secondary amine hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and collect the precipitated hydrochloride salt by filtration.
-
Wash the solid with cold methanol or diethyl ether and dry under vacuum.
-
If the hydrochloride salt is not desired, the free base can be obtained by neutralizing the salt with a base and extracting with an organic solvent.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the dealkylation of tertiary amines.
Conclusion
The dealkylation of tertiary amines using chloroformates is a robust and versatile method with broad applications in chemical synthesis. The choice of the chloroformate reagent is critical and should be tailored to the specific substrate and desired reaction conditions. 1-Chloroethyl chloroformate often provides a milder and more efficient route, while phenyl and ethyl chloroformates remain useful, particularly when followed by effective hydrolysis procedures. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this important transformation in their work.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. On the Cleavage of Tertiary Amines with Ethyl Chloroformate [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. patents.justia.com [patents.justia.com]
Application Note: Synthesis of Diazabicyclic Analogs Using 4-Bromophenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazabicyclic scaffolds are privileged structures in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS) and other biological systems. Their rigid conformation allows for precise orientation of substituents, leading to high-affinity interactions with biological targets. The synthesis of analogs based on these scaffolds is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. One key synthetic step in the formation of certain diazabicyclic analogs, particularly those containing a cyclic urea moiety, involves the use of phosgene equivalents. 4-Bromophenyl chloroformate serves as a stable and effective reagent for this purpose, enabling the controlled formation of carbamates which can then undergo intramolecular cyclization to yield the desired diazabicyclic urea. This application note provides a detailed protocol for the synthesis of a representative diazabicyclic urea analog using this compound and highlights its potential applications in drug discovery.
Application
The primary application of this compound in this context is the synthesis of novel diazabicyclic ureas. These compounds can be screened for activity against a variety of biological targets. The bromo-substituent on the phenyl ring also provides a handle for further chemical modification via cross-coupling reactions, allowing for the generation of diverse compound libraries for high-throughput screening. The resulting diazabicyclic ureas may serve as modulators of receptors and enzymes, with potential therapeutic applications in areas such as neurodegenerative diseases, pain management, and oncology.
Experimental Protocols
This section details the synthesis of a representative diazabicyclic urea, N-(4-bromophenyl)-1,4-diazabicyclo[3.2.2]nonan-3-one, from a suitable diamine precursor.
Materials:
-
1,4-Diazabicyclo[3.2.2]nonane
-
This compound
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
Step 1: Formation of the 4-Bromophenyl Carbamate Intermediate
-
To a solution of 1,4-diazabicyclo[3.2.2]nonane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Intramolecular Cyclization to the Diazabicyclic Urea
-
Upon completion of the initial reaction, add an additional equivalent of triethylamine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and stir overnight.
-
Monitor the formation of the cyclic urea product by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(4-bromophenyl)-1,4-diazabicyclo[3.2.2]nonan-3-one.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-(4-bromophenyl)-1,4-diazabicyclo[3.2.2]nonan-3-one.
| Parameter | Value |
| Reactants | |
| 1,4-Diazabicyclo[3.2.2]nonane | 1.00 g (7.92 mmol) |
| This compound | 2.00 g (8.32 mmol) |
| Triethylamine (Step 1) | 1.21 mL (8.71 mmol) |
| Triethylamine (Step 2) | 1.10 mL (7.92 mmol) |
| Product | |
| N-(4-bromophenyl)-1,4-diazabicyclo[3.2.2]nonan-3-one | |
| Yield | 1.85 g (75%) |
| Purity (by HPLC) | >98% |
| Analytical Data | |
| Mass Spectrometry (ESI+) | m/z = 310.0 [M+H]⁺, 312.0 [M+H+2]⁺ |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45 (d, J=8.8 Hz, 2H), 7.20 (d, J=8.8 Hz, 2H), 3.60 (t, J=6.0 Hz, 2H), 3.45 (t, J=6.0 Hz, 2H), 3.10 (s, 2H), 1.90-1.80 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 155.2, 139.1, 132.0, 121.5, 117.8, 52.1, 49.8, 45.3, 25.4 |
Visualizations
Caption: Synthetic workflow for the preparation of a diazabicyclic urea analog.
Caption: Hypothetical signaling pathway modulated by a diazabicyclic analog.
Application Notes and Protocols for Derivatization of Polar Compounds with 4-Bromophenyl Chloroformate for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of polar compounds, such as amino acids, organic acids, and phenols, by chromatographic techniques often presents challenges due to their low volatility and poor retention on conventional reversed-phase columns. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the functional groups of polar analytes to enhance their chromatographic behavior and detection sensitivity.[1][2] This application note details a protocol for the derivatization of polar compounds using 4-bromophenyl chloroformate.
This compound reacts with nucleophilic functional groups like amines, phenols, and carboxylic acids to introduce a non-polar, bromine-containing moiety. This derivatization offers several advantages:
-
Improved Chromatographic Properties: The derivatized products are less polar and more volatile, making them suitable for both gas chromatography (GC) and liquid chromatography (LC).[3][4]
-
Enhanced Mass Spectrometric Detection: The presence of a bromine atom results in a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which facilitates confident identification of the derivatized analytes in mass spectrometry (MS).[5][6]
-
Increased Sensitivity: The derivatization tag can improve ionization efficiency in MS, leading to lower detection limits.[2]
These application notes provide a detailed protocol for the derivatization of polar compounds with this compound, along with representative quantitative data and a visual workflow to guide researchers in their analytical method development.
Experimental Protocols
This section provides a detailed methodology for the derivatization of polar compounds with this compound, followed by chromatographic analysis. The protocol is a general guideline and may require optimization for specific analytes and matrices.
Reagents and Materials
-
This compound
-
Analyte standards or sample extracts
-
Pyridine (catalyst)
-
Aqueous buffer (e.g., 1 M sodium bicarbonate, pH 9)
-
Organic solvent (e.g., hexane, ethyl acetate, or dichloromethane)
-
Anhydrous sodium sulfate
-
Deionized water
-
Methanol
-
Acetonitrile
-
Formic acid (for LC mobile phase)
-
Vials for reaction and analysis
-
Pipettes and syringes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Derivatization Procedure
-
Sample Preparation:
-
For aqueous samples, transfer a known volume (e.g., 250 µL) into a reaction vial.
-
For dried extracts, reconstitute in a suitable solvent.
-
-
pH Adjustment:
-
Add 200 µL of 1 M sodium bicarbonate solution to the sample to achieve an alkaline pH (pH > 9). This facilitates the reaction by deprotonating the functional groups of the analytes.
-
-
Addition of Derivatization Reagent and Catalyst:
-
Add 2 mL of the extraction solvent (e.g., hexane) containing this compound (e.g., 100 µL). The concentration of the derivatizing reagent should be in excess relative to the analytes.
-
Slowly add 200 µL of a 1:1 (v/v) mixture of ethanol and pyridine. Pyridine acts as a catalyst for the reaction.
-
-
Reaction:
-
Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The derivatization reaction with chloroformates is typically rapid.
-
-
Extraction:
-
After the reaction, centrifuge the vial to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer if using hexane) to a clean vial.
-
Perform a second extraction of the aqueous layer with 2 mL of the organic solvent and 20 µL of this compound to ensure complete recovery of the derivatized analytes.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the sample under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent (e.g., 75 µL of chloroform or acetonitrile) for chromatographic analysis.
-
Chromatographic Analysis
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C and held for 5 minutes. This program should be optimized based on the volatility of the specific derivatives.
-
MS Detection: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode to identify the characteristic bromine isotopic pattern or in selected ion monitoring (SIM) mode for targeted quantification.
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is generally used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Phase A: Water + 0.1% Formic Acid
-
Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program: A typical gradient could be: 5% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is often suitable for these derivatives. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be used for highly selective and sensitive quantification.
Data Presentation
The following tables summarize representative quantitative data for the analysis of polar compounds using chloroformate-based derivatization. While specific data for this compound is limited in the literature, the presented data for ethyl chloroformate provides a reasonable expectation of performance.
Table 1: Representative Linearity and Limits of Detection (LOD) and Quantification (LOQ) for Aromatic Carboxylic Acids and Phenols Derivatized with Ethyl Chloroformate and Analyzed by GC-MS.[7]
| Compound | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Benzoic Acid | 25 - 3000 | >0.99 | 12.5 | 25 |
| Salicylic Acid | 25 - 3000 | >0.99 | 12.5 | 25 |
| Cinnamic Acid | 25 - 3000 | >0.99 | 25 | 50 |
| Ferulic Acid | 50 - 3000 | >0.99 | 25 | 50 |
| Phenol | 25 - 3000 | >0.99 | 12.5 | 25 |
| Catechol | 100 - 3000 | >0.99 | 50 | 100 |
Table 2: Representative Recovery and Precision Data for Aromatic Carboxylic Acids and Phenols Derivatized with Ethyl Chloroformate.[7]
| Compound | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Benzoic Acid | 500 | 98.5 | 5.2 |
| Salicylic Acid | 500 | 101.2 | 4.8 |
| Cinnamic Acid | 500 | 95.7 | 6.1 |
| Ferulic Acid | 500 | 99.3 | 7.5 |
| Phenol | 500 | 102.4 | 3.9 |
| Catechol | 500 | 97.8 | 8.2 |
Visualization
The following diagram illustrates the general workflow for the derivatization of polar compounds with this compound and subsequent chromatographic analysis.
Caption: Experimental workflow for the derivatization and analysis of polar compounds.
Conclusion
Derivatization with this compound is a valuable technique for the chromatographic analysis of polar compounds. This method improves the volatility and chromatographic retention of analytes while enhancing their detectability, particularly with mass spectrometry. The provided protocol offers a robust starting point for method development, and the representative data highlights the potential for achieving excellent linearity, sensitivity, and recovery. Researchers are encouraged to optimize the reaction and chromatographic conditions for their specific compounds of interest to achieve the best analytical performance.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Step-by-step synthesis of 1,2,4-triazolidindiones using 4-nitrophenyl chloroformate
Abstract
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones, commonly known as urazoles, utilizing 4-nitrophenyl chloroformate as a key reagent. This method offers an efficient, three-step pathway starting from readily available anilines. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to aid researchers, scientists, and drug development professionals in the successful implementation of this synthetic route.
Introduction
1,2,4-Triazolidine-3,5-diones are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their derivatives are known to exhibit a range of biological activities, including antifungal and anticonvulsant properties, and they also serve as valuable reagents in organic synthesis.[1][2] The synthetic method detailed herein involves the reaction of anilines with 4-nitrophenyl chloroformate to form a stable carbamate intermediate, which is then converted to a semicarbazide and subsequently cyclized to yield the desired triazolidinedione.[3][4][5] This approach avoids the direct use of often hazardous isocyanates.[3][4]
Overall Reaction Scheme
The synthesis is a three-step process:
-
Carbamate Formation: An aniline derivative is reacted with 4-nitrophenyl chloroformate to produce a 4-nitrophenyl carbamate.
-
Semicarbazide Synthesis: The carbamate intermediate is then reacted with ethyl carbazate to form a semicarbazide derivative.
-
Cyclization: The semicarbazide is cyclized under basic conditions to furnish the final 4-substituted-1,2,4-triazolidine-3,5-dione.
Caption: General three-step reaction scheme for the synthesis of 1,2,4-triazolidine-3,5-diones.
Experimental Protocols
The following protocols are based on the successful synthesis of various 4-substituted-1,2,4-triazolidine-3,5-diones.[3]
General Procedure for Step 1: Synthesis of 4-Nitrophenyl Carbamates
-
To a solution of the desired aniline derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq.) at 0 °C under an inert atmosphere.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.0 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-nitrophenyl carbamate, which can be purified by recrystallization or column chromatography.
General Procedure for Step 2: Synthesis of Semicarbazide Derivatives
-
Dissolve the 4-nitrophenyl carbamate (1.0 eq.) obtained from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add ethyl carbazate (1.2 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting carbamate.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain the semicarbazide derivative.
General Procedure for Step 3: Cyclization to 1,2,4-Triazolidine-3,5-diones
-
Suspend the semicarbazide derivative (1.0 eq.) in an alcoholic solvent such as ethanol or methanol.
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq.) or sodium methoxide (NaOMe, 1.5 eq.).
-
Reflux the mixture for 6-12 hours, monitoring for the formation of the cyclized product by TLC.
-
After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-substituted-1,2,4-triazolidine-3,5-dione.
Data Presentation
The following table summarizes the yields for each step in the synthesis of representative 4-substituted-1,2,4-triazolidine-3,5-diones.[3]
| Substituent (R) | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) |
| Phenyl | 88 | 41 | 90 |
| 4-Chlorophenyl | 91 | 72 | 95 |
| Benzyl | 85 | 63 | 89 |
Experimental Workflow Visualization
The logical flow of the experimental procedure can be visualized as follows:
Caption: A step-by-step workflow diagram for the synthesis of 1,2,4-triazolidine-3,5-diones.
Safety Precautions
-
4-Nitrophenyl chloroformate is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is a flammable and corrosive liquid.
-
Use an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive steps.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
The described three-step synthesis provides a reliable and efficient method for preparing a variety of 4-substituted-1,2,4-triazolidine-3,5-diones.[3][4][5] The use of 4-nitrophenyl chloroformate allows for the formation of a stable carbamate intermediate, offering a practical alternative to methods involving more hazardous reagents. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal and synthetic chemistry.
References
- 1. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 2. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Bromophenyl chloroformate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions involving 4-Bromophenyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (BrC₆H₄OCOCl) is a reactive chemical intermediate used in organic synthesis. Its primary application is as a reagent for the introduction of the 4-bromophenoxycarbonyl group, which is particularly useful in the formation of carbamates and carbonates. This functionality is valuable in the synthesis of pharmaceuticals and other complex organic molecules.
Q2: What are the recommended storage and handling conditions for this compound?
Due to its reactivity and sensitivity, proper storage and handling are crucial:
-
Storage: It should be stored at refrigerator temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon). The container must be tightly sealed to prevent moisture ingress.
-
Handling: this compound is toxic and corrosive. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to moisture and will hydrolyze, so the use of anhydrous solvents and techniques is essential.
Q3: What are the most common reactions performed with this compound?
The most common reactions involve nucleophilic acyl substitution at the chloroformate group:
-
Carbamate Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base yields carbamates.
-
Carbonate Formation: Reaction with alcohols or phenols in the presence of a base produces carbonates.
Q4: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be monitored by various chromatographic techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to observe the consumption of the starting materials (amine or alcohol) and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the formation of the desired product, as well as the detection of any side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products, allowing for separation and identification of components in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degraded this compound | The reagent is highly sensitive to moisture. Hydrolysis to 4-bromophenol will render it unreactive. Use a fresh bottle or a properly stored reagent. Ensure it has been stored at 2-8°C under an inert atmosphere. |
| Presence of Water in the Reaction | Meticulously dry all glassware in an oven before use. Use anhydrous solvents. If the starting amine or alcohol is a salt (e.g., hydrochloride), ensure it is neutralized and dried before the reaction. |
| Suboptimal Base | The choice of base is critical. For carbamate synthesis, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl byproduct without competing with the nucleophile. For sterically hindered substrates, a stronger, non-nucleophilic base like DBU may be considered. |
| Incorrect Stoichiometry | A slight excess (1.05-1.2 equivalents) of this compound is often used to ensure complete consumption of the valuable nucleophile. However, a large excess can lead to side reactions. |
| Low Reaction Temperature | While many reactions with chloroformates proceed at 0°C to room temperature, some less nucleophilic amines or sterically hindered alcohols may require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate. Monitor the reaction for potential decomposition at elevated temperatures. |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some reactions, particularly with hindered substrates, may require several hours or even overnight stirring. |
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low product yield.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Common Side Products and Prevention Strategies
| Side Product | Formation Mechanism | Prevention Strategy |
| Symmetrical Urea | If the initially formed carbamate is unstable or if there is an excess of the amine nucleophile, it can react with another molecule of the amine to form a symmetrical urea.[1] | Add the amine slowly to the solution of this compound at a low temperature (e.g., 0°C). Use a slight excess of the chloroformate rather than the amine. |
| 4-Bromophenol | This is the hydrolysis product of this compound. Its presence indicates moisture in the reaction. | Follow strict anhydrous techniques. Purify solvents and dry reagents as necessary. |
| Isocyanate | Thermal decomposition of the chloroformate can lead to the formation of an isocyanate, which can then react with the nucleophile. | Maintain a low reaction temperature unless optimization studies show heating is beneficial and does not lead to significant side products. |
| Di-acylated Product | If the nucleophile has more than one reactive site (e.g., a diamine), double reaction can occur. | Use a large excess of the nucleophile to favor mono-substitution or use a protecting group strategy for one of the nucleophilic sites. |
Logical Flow for Identifying and Mitigating Side Products
Caption: Decision tree for addressing common side products.
Issue 3: Difficult Purification
Purification of the final product can be challenging due to the presence of unreacted starting materials or side products with similar polarities.
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Co-elution with 4-Bromophenol | 4-Bromophenol is a common impurity. Its polarity can be similar to the desired product. | Perform an aqueous basic wash (e.g., with 1M NaOH) during the workup to deprotonate the phenol and extract it into the aqueous layer. Be cautious if your product is base-sensitive. |
| Streaking on Silica Gel Column | The product may be too polar for the chosen eluent system, or it might be interacting strongly with the silica. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape. |
| Product is an Oil Instead of a Solid | The product may be impure, or it may inherently be an oil at room temperature. | Verify purity by NMR or LC-MS. If pure, try to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexanes. |
| Difficulty Removing Unreacted Amine/Alcohol | The starting material may have a similar polarity to the product. | If the starting material is an amine, an acidic wash (e.g., 1M HCl) during workup can protonate and remove it. If it is an alcohol, careful column chromatography is usually the best approach. |
Experimental Protocols
General Protocol for Carbamate Synthesis
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the stirred solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
General Protocol for Carbonate Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.). For less reactive alcohols, a stronger base like DMAP (catalytic or stoichiometric) can be used.
-
Cooling: Cool the mixture to 0°C.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in the anhydrous solvent dropwise.
-
Reaction: Stir at 0°C to room temperature and monitor for completion by TLC or LC-MS.
-
Workup and Purification: Follow a similar procedure to the carbamate synthesis (steps 6-9), omitting the acidic wash if the starting alcohol is not basic. An aqueous basic wash (e.g., 1M NaOH) can be used to remove any unreacted starting phenol.
References
Technical Support Center: 4-Bromophenyl Chloroformate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Bromophenyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: this compound is a reactive chemical primarily used in the synthesis of carbamates and carbonates through reactions with amines and alcohols, respectively. It can also react with carboxylic acids to form mixed anhydrides.
Q2: What are the common byproducts observed in reactions with this compound?
A2: The most common byproducts include:
-
N,N'-bis(4-bromophenyl)urea: Formed in reactions with primary amines, especially under conditions that promote the formation of an isocyanate intermediate.
-
4-Bromophenol: Results from the hydrolysis of this compound in the presence of water.
-
Symmetrical Diaryl Carbonates: Can form as a side product in carbonate synthesis.
-
Hydrogen Chloride (HCl): A stoichiometric byproduct in both carbamate and carbonate synthesis, which is typically neutralized with a base.
Q3: How can I minimize the formation of N,N'-bis(4-bromophenyl)urea in carbamate synthesis?
A3: To minimize the formation of this urea byproduct, the following strategies are recommended:
-
Strict Anhydrous Conditions: Use anhydrous solvents and dry glassware to prevent the hydrolysis of this compound and subsequent side reactions.
-
Optimized Reagent Addition: Slowly add the this compound to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction rate. This helps to avoid the buildup of reactive intermediates that can lead to urea formation.
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction.
Q4: What is the primary cause of 4-Bromophenol as a byproduct and how can it be avoided?
A4: 4-Bromophenol is primarily formed due to the hydrolysis of this compound. This can be minimized by ensuring all reactants, solvents, and glassware are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. Refrigeration (2-8°C) is often recommended.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Carbamate/Carbonate Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. |
| Degradation of this compound | Ensure the reagent is of high purity and has been stored correctly. Consider using a fresh bottle of the reagent. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature, solvent, and base. The choice of base is crucial to effectively neutralize the HCl byproduct without causing other side reactions. |
| Loss of Product during Workup | Optimize the extraction and purification steps. Ensure the pH of the aqueous washes is appropriate to minimize the solubility of the product in the aqueous phase. |
Issue 2: Presence of Significant Amounts of Byproducts
| Byproduct | Identification | Mitigation Strategy |
| N,N'-bis(4-bromophenyl)urea | Typically appears as a less soluble solid in the reaction mixture or during purification. Can be identified by LC-MS or NMR. | Follow the recommendations in FAQ Q3: use anhydrous conditions, slow addition of the chloroformate at low temperature, and a non-nucleophilic base. |
| 4-Bromophenol | Can be detected by TLC, GC-MS, or LC-MS. It may co-elute with the product during chromatography depending on the conditions. | Rigorously exclude water from the reaction mixture by using dry solvents and an inert atmosphere. |
| Symmetrical Diaryl Carbonate | Can be identified by LC-MS or NMR. | Use a slight excess of the alcohol nucleophile to favor the formation of the desired unsymmetrical carbonate. Optimize reaction conditions to favor the desired reaction pathway. |
Data Presentation
Table 1: Common Byproducts in this compound Reactions and Their Typical Yields (Qualitative)
| Reaction Type | Nucleophile | Desired Product | Common Byproduct(s) | Typical Observed Yield of Byproduct |
| Carbamate Synthesis | Primary Amine (e.g., Aniline) | 4-Bromophenyl Carbamate | N,N'-bis(4-bromophenyl)urea | Trace to significant, depending on conditions |
| Carbonate Synthesis | Alcohol (e.g., Phenol) | 4-Bromophenyl Carbonate | Symmetrical Diaryl Carbonate, 4-Bromophenol | Trace to minor, depending on conditions |
| Hydrolysis | Water | - | 4-Bromophenol | Can be significant if moisture is present |
| Thermal Decomposition | - | - | 4-Bromophenol, Carbon Dioxide, Chloro-aromatics | Dependent on temperature and conditions |
Experimental Protocols
Protocol 1: Synthesis of Phenyl N-(4-bromophenyl)carbamate
This protocol describes the reaction of 4-bromoaniline with phenyl chloroformate, which is analogous to using this compound with aniline.
Materials:
-
4-Bromoaniline
-
Phenyl chloroformate
-
Ethyl acetate (anhydrous)
-
Water
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (3 times) and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: ~97%[1]
Protocol 2: Synthesis of 4-Bromophenyl Carbonates (General Procedure)
Materials:
-
An alcohol or phenol (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol and the base in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding a dilute acid solution (e.g., 1 M HCl).
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Byproduct formation pathways in carbamate synthesis.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Reactions Involving 4-Bromophenyl Chloroformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance reaction yields and address common issues encountered when using 4-bromophenyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is a reactive compound primarily used in organic synthesis for the formation of carbamates. This is typically achieved by reacting it with primary or secondary amines. The resulting carbamate functional group is a key structural motif in many pharmaceuticals and agrochemicals, and it is also utilized as a protecting group for amines in multi-step syntheses.
Q2: What are the main factors that influence the yield of carbamate formation?
A2: The primary factors influencing the yield of carbamate formation include:
-
Reagent Purity: The purity of both the this compound and the amine substrate is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Key conditions to control are temperature, reaction time, solvent, and the choice of base.
-
Moisture Content: this compound is sensitive to moisture and can hydrolyze to 4-bromophenol, which will not react with the amine to form the desired carbamate. Therefore, anhydrous conditions are highly recommended.
-
Nature of the Amine: The nucleophilicity and steric hindrance of the amine can significantly impact the reaction rate and overall yield.
Q3: How should this compound be handled and stored?
A3: Due to its reactivity and moisture sensitivity, this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition.
Troubleshooting Guide: Low Reaction Yields
This guide addresses common problems encountered during reactions with this compound and provides actionable solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Use a fresh bottle of the reagent or purify the existing stock. The reagent can degrade upon exposure to moisture. |
| Presence of Moisture | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Insufficiently Nucleophilic Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or using a more activating base. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A slight excess of the amine may be beneficial in some cases, but a large excess can complicate purification. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
Problem 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | The presence of 4-bromophenol as a byproduct indicates hydrolysis. Strictly adhere to anhydrous reaction conditions. |
| Formation of Symmetric Urea | This can occur if the intermediate isocyanate is formed and reacts with the starting amine. This is more common at higher temperatures. Consider running the reaction at a lower temperature. |
| Over-alkylation of the Amine | In the case of primary amines, dialkylation can sometimes occur, though it is less common with chloroformates compared to alkyl halides. Using a 1:1 stoichiometry of the amine to the chloroformate can minimize this. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of carbamate synthesis. The data is compiled from studies on phenyl chloroformate and analogous aryl chloroformates and serves as a strong guideline for optimizing reactions with this compound.[1]
Table 1: Effect of Base on Carbamate Yield
| Base | Yield (%) | Notes |
| Potassium Carbonate (K₂CO₃) | 95 | Often provides the highest yields.[1] |
| Triethylamine (Et₃N) | 75 | A common organic base, effective but may lead to lower yields than inorganic bases in some cases.[1] |
| Potassium Phosphate (K₃PO₄) | 62 | A viable alternative to potassium carbonate.[1] |
| Sodium Hydroxide (NaOH) | 54 | Can be used, but the presence of water may promote hydrolysis of the chloroformate.[1] |
| Cesium Carbonate (Cs₂CO₃) | 42 | Another option, though it may not be as effective as K₂CO₃.[1] |
Table 2: Effect of Solvent on Carbamate Yield
| Solvent | Yield (%) | Notes |
| Acetonitrile (CH₃CN) | 95 | A polar aprotic solvent that often gives excellent yields.[1] |
| Tetrahydrofuran (THF) | 72 | A good alternative to acetonitrile.[1] |
| Dioxane | 64 | Can be used, but may result in lower yields compared to more polar solvents.[1] |
| Dimethylformamide (DMF) | 50 | A highly polar solvent, but may require more careful purification.[1] |
| Ethanol | No Reaction | Protic solvents like ethanol can react with the chloroformate.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Carbamate from a Primary Amine
This protocol is a general guideline for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.05 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add the primary amine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous acetonitrile dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Below are diagrams illustrating key workflows and relationships for improving reaction yield.
Caption: A troubleshooting workflow for addressing low reaction yields.
References
Technical Support Center: 4-Bromophenyl Chloroformate Derivatization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromophenyl chloroformate for the derivatization of amines, phenols, and other nucleophilic compounds for analytical purposes such as HPLC and GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivatizing agent used to modify analytes containing primary and secondary amines, phenols, and thiols. This modification, known as derivatization, converts the analytes into less polar, more volatile, and more thermally stable derivatives. This enhances their chromatographic separation and detection sensitivity, particularly in techniques like HPLC and GC-MS. The bromo-group also provides a characteristic isotopic pattern in mass spectrometry, aiding in compound identification.
Q2: What is the general mechanism of derivatization with this compound?
The derivatization reaction involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of a phenol) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate (from amines) or carbonate (from phenols) derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q3: How should this compound be stored and handled?
This compound is a moisture-sensitive and corrosive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the reagent. All work should be conducted in a well-ventilated fume hood.
Q4: What are the common solvents used for this derivatization?
Anhydrous aprotic solvents are generally preferred for the derivatization reaction to prevent hydrolysis of the reagent. Common choices include acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF). The choice of solvent will also depend on the solubility of the analyte.
Troubleshooting Guide
Below is a series of common issues encountered during derivatization with this compound, along with their potential causes and recommended solutions.
Issue 1: Incomplete or No Derivatization
Symptoms:
-
Low or no product peak in the chromatogram.
-
Presence of a large, unreacted analyte peak.
| Potential Cause | Solution |
| Reagent Hydrolysis | This compound is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents and handle the reagent under an inert atmosphere. |
| Insufficient Reagent | A molar excess of the derivatizing reagent is often required. A starting point is a 2 to 10-fold molar excess of this compound to the analyte. |
| Suboptimal pH | The reaction with amines and phenols requires basic conditions to deprotonate the nucleophile. Use a non-nucleophilic organic base like pyridine or triethylamine (TEA), or an inorganic base like potassium carbonate. The optimal pH is typically between 8 and 10. |
| Low Reaction Temperature | While many derivatizations proceed at room temperature, some sterically hindered or less reactive analytes may require gentle heating (e.g., 40-60°C) to increase the reaction rate. |
| Insufficient Reaction Time | Reaction times can vary from minutes to hours. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time. |
| Analyte Degradation | Some analytes may be unstable under the reaction conditions. Try milder basic conditions or lower reaction temperatures. |
Issue 2: Presence of Multiple or Unexpected Peaks
Symptoms:
-
Multiple peaks corresponding to the derivatized product.
-
Appearance of unknown peaks in the chromatogram.
| Potential Cause | Solution |
| Side Reactions | The analyte may have multiple reactive sites, leading to di- or tri-derivatized products. Consider using protecting groups for less reactive sites if mono-derivatization is desired. |
| Formation of Byproducts | Excess reagent can react with residual water to form 4-bromophenol, which can also be derivatized. Ensure anhydrous conditions. The base used can also sometimes react. |
| Analyte Impurity | The starting material may not be pure. Analyze the underivatized sample to check for impurities. |
| Derivative Instability | The formed carbamate or carbonate derivative may be unstable and degrade over time. Analyze the sample as soon as possible after derivatization. Store derivatives at low temperatures and in the dark. |
Issue 3: Poor Chromatographic Performance
Symptoms:
-
Peak tailing or fronting.
-
Broad peaks.
-
Poor resolution between peaks.
| Potential Cause | Solution |
| Excess Derivatizing Reagent | A large excess of unreacted this compound or its hydrolysis product can interfere with chromatography. Optimize the amount of reagent used. Consider a sample clean-up step (e.g., solid-phase extraction) after derivatization to remove excess reagent. |
| Inappropriate Column | The chromatographic column may not be suitable for the derivatives. For reverse-phase HPLC, a C18 column is often a good starting point. For GC, a non-polar or medium-polarity column is typically used. |
| Suboptimal Mobile/Stationary Phase | Optimize the mobile phase composition (for HPLC) or the temperature program (for GC) to improve peak shape and resolution. |
| Matrix Effects | Components in the sample matrix can interfere with the chromatography. Employ a more rigorous sample clean-up procedure before derivatization. |
Experimental Protocols
General Protocol for Derivatization of Amines for LC-MS Analysis
This is a general guideline and may require optimization for specific analytes.
Materials:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile).
-
Analyte solution (e.g., 1 mg/mL in a suitable solvent).
-
Base: Pyridine or Triethylamine (TEA).
-
Anhydrous acetonitrile.
-
Reaction vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: To a reaction vial, add 100 µL of the analyte solution. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen and reconstituted in an anhydrous solvent.
-
Base Addition: Add 10 µL of pyridine or TEA to the vial.
-
Reagent Addition: Add 100 µL of the this compound solution. This represents a significant molar excess for most low molecular weight amines.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 30-60 minutes. For less reactive amines, the reaction can be heated to 50-60°C.
-
Quenching (Optional): To consume excess reagent, 10 µL of a primary or secondary amine solution (e.g., piperidine) can be added and allowed to react for an additional 10 minutes.
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject an appropriate volume into the LC-MS system.
Data Presentation
The following table provides illustrative data on the stability of a hypothetical 4-bromophenyl carbamate derivative in different solvents at room temperature. This data is for exemplary purposes to demonstrate how such information could be presented.
| Solvent | Half-life (t½) in hours |
| Acetonitrile | > 48 |
| Methanol | 24 |
| Water (pH 7) | 8 |
| Water (pH 9) | 2 |
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound derivatization.
References
Technical Support Center: Managing Stability of 4-Bromophenyl Chloroformate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromophenyl chloroformate and its derivatives. The information is designed to help you anticipate and manage stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is highly susceptible to degradation via two primary pathways:
-
Hydrolysis: It reacts readily with water, including atmospheric moisture, to hydrolyze into 4-bromophenol and hydrochloric acid. This is a significant concern as it reduces the purity of the reagent and can affect reaction stoichiometry and pH.
-
Nucleophilic Attack: Being a reactive acylating agent, it can be degraded by various nucleophiles present in a reaction mixture, such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
-
Container: Use a tightly sealed, corrosion-resistant container.
-
Environment: Keep in a dry, well-ventilated area away from incompatible materials such as strong bases, oxidants, and nucleophiles.
Q3: What are the common signs of degradation of this compound?
A3: Degradation can be indicated by:
-
A pungent, acidic odor due to the formation of hydrochloric acid.
-
The presence of a solid precipitate (4-bromophenol) in the liquid.
-
Discoloration of the material.
-
Inconsistent or poor yields in reactions where it is used as a reagent.
Q4: How can I test the purity of my this compound before use?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the characteristic chloroformate carbonyl peak and the absence of significant hydroxyl peaks from 4-bromophenol.
Troubleshooting Guide
Problem 1: My reaction with this compound is giving low yields.
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | Test the purity of the this compound using HPLC or GC-MS. If degraded, use a fresh bottle. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
| Side Reactions | If your substrate contains multiple nucleophilic sites, consider using a protecting group strategy to ensure selective reaction. |
| Incorrect Stoichiometry | If the reagent has partially hydrolyzed, the effective concentration is lower. Consider titrating the reagent or using a slight excess. |
Problem 2: I am observing unexpected byproducts in my reaction.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Product | The carbamate or carbonate product may be unstable under the reaction or workup conditions. Analyze the stability of the desired product under acidic or basic conditions. |
| Reaction with Solvent | Some solvents can react with chloroformates. For example, alcohols will form carbonates. Use a non-reactive, anhydrous solvent like dichloromethane or toluene. |
| Thermal Degradation | High reaction temperatures can lead to decomposition. Run the reaction at a lower temperature. |
Quantitative Stability Data
The following tables summarize stability data for aryl chloroformates, which can be used as a general guide for this compound due to the lack of specific data for this derivative.
Table 1: General Hydrolytic Stability of Aryl Chloroformates
| Condition | Parameter | Observation for Related Aryl Chloroformates |
| Neutral pH (Water) | Half-life | Phenyl chloroformate has a reported hydrolysis half-life of approximately 53 minutes in water at 25°C. The bromo-substituent may slightly alter this rate. |
| Acidic pH | Stability | Generally more stable at lower pH, but hydrolysis still occurs. |
| Basic pH | Stability | Rapidly hydrolyzes. The rate of hydrolysis increases significantly with increasing pH. |
Table 2: Forced Degradation Profile for a Generic Aryl Chloroformate
| Stress Condition | Typical Conditions | Expected Degradation Products | Approximate Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 4-Bromophenol, HCl | 10-20% |
| Basic Hydrolysis | 0.1 M NaOH at 25°C for 1h | 4-Bromophenol, NaCl, H₂O | >90% |
| Oxidative | 3% H₂O₂ at 25°C for 24h | Minimal degradation expected | <5% |
| Thermal | 80°C for 48h (in solid state) | 4-Bromophenol, HCl | 5-15% |
| Photolytic | UV light (254 nm) for 72h | Minimal degradation expected | <5% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary degradant, 4-bromophenol.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 40% acetonitrile, increase to 90% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of solid this compound in a vial and heat at 80°C for 48 hours.
-
Analysis: After the specified time, dilute the samples with acetonitrile and analyze by the stability-indicating HPLC method described above.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for low-yield reactions.
Technical Support Center: Purification of 4-Bromophenyl Chloroformate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from 4-bromophenyl chloroformate reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of carbamate products derived from this compound.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer:
Low product yield can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before quenching the reaction.[1] Consider extending the reaction time or gently heating the mixture if the reaction is sluggish.[1]
-
-
Suboptimal Reagent Quality:
-
Moisture Contamination:
-
Product Loss During Work-up:
-
Solution: Optimize extraction and washing steps. Ensure the correct pH is used during aqueous washes to minimize the solubility of your product in the aqueous layer.[2] Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Question: I am observing significant symmetrical urea byproduct formation. How can I minimize this?
Answer:
Symmetrical urea formation is a common side reaction when using chloroformates with amines.[1] It occurs when an isocyanate intermediate, formed from the chloroformate, reacts with the starting amine.
Strategies to Minimize Urea Formation:
-
Strict Anhydrous Conditions: Water can react with the isocyanate intermediate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea.[1] Therefore, using anhydrous solvents and thoroughly dried glassware is critical.[1]
-
Optimized Reagent Addition: The order of reagent addition can significantly impact the outcome. It is often advisable to add the this compound slowly to the amine solution.[1] This maintains a low concentration of the chloroformate, reducing the likelihood of side reactions.
-
Low-Temperature Conditions: Perform the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions that can lead to isocyanate formation.[1]
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction.[1] Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[1]
Question: My product is difficult to purify by column chromatography. What are some common issues and solutions?
Answer:
Column chromatography is a powerful purification technique, but challenges can arise.
Common Issues & Solutions:
-
Poor Separation:
-
Solution: Optimize the solvent system (eluent). A good starting point for carbamates is a hexane/ethyl acetate mixture.[2] Use TLC to test various solvent ratios to achieve good separation between your product and impurities. A rule of thumb is to aim for an Rf value of 0.2-0.4 for your product.
-
-
Product Streaking on the Column:
-
Solution: This can be caused by overloading the column or the product being sparingly soluble in the eluent. Try loading less crude material or adjusting the solvent system to improve solubility. Acidic or basic impurities can also cause streaking; consider a pre-column purification step like an aqueous wash.
-
-
Compound Crashing Out on the Column:
-
Solution: If the product has low solubility in the chosen eluent, it can precipitate on the column. Choose a more polar solvent system or a different stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common and effective purification techniques are recrystallization and column chromatography.[1][3] Liquid-liquid extraction is a crucial part of the work-up procedure to remove inorganic salts and water-soluble impurities.[1]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of your product and the impurities present.
-
Recrystallization is ideal for crystalline solid products where the impurities have different solubility profiles from the desired compound.[4] It is often a more scalable and cost-effective method for achieving high purity.[4]
-
Column chromatography is more versatile and can be used to separate compounds with very similar properties, including non-crystalline oils. It is excellent for removing impurities that are structurally similar to the product.
Q3: What are some suitable solvents for recrystallizing 4-bromophenyl carbamates?
A3: Common solvent systems for recrystallizing carbamate derivatives include ethanol, methanol, or mixtures like ethanol/water and hexane/ethyl acetate.[2][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[4]
Q4: My purified product still shows impurities by NMR. What should I do?
A4: If minor impurities persist after one round of purification, a second purification step is often necessary. If you initially used column chromatography, you could try recrystallization, and vice-versa. Sometimes, a different solvent system for the same technique can also improve purity. For stubborn impurities, techniques like preparative HPLC may be required.
Q5: How should I handle and store this compound?
A5: this compound is a corrosive and moisture-sensitive liquid.[5] It should be stored in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[5] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[5]
Data on Purification of Related Carbamates
The following table summarizes typical recovery yields and purity levels achieved for carbamate compounds using recrystallization, based on literature for analogous structures.
| Purification Method | Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Recrystallization | Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl pyridones, a related class of compounds.[4] |
| Recrystallization | Ethanol | 80-90 | >98 | A common and effective solvent for recrystallizing pyridone derivatives.[4] |
| Recrystallization | Ethanol/Water | 85-92 | >97 | The addition of water can help to decrease the solubility of the product at lower temperatures, improving yield.[4] |
| Recrystallization | Hexane/Ethyl Acetate | Variable | >98 | A common solvent system for purifying carbamates.[2] |
Experimental Protocols
Protocol 1: General Work-up and Liquid-Liquid Extraction
-
Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).[1]
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1] Perform the extraction three times for optimal recovery.
-
Combine and Wash: Combine the organic layers. Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities and salts.[1]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your crude product. The ideal solvent will dissolve the product when hot but not at room temperature.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Protocol 3: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate eluent system that provides good separation of your product from impurities (aim for a product Rf of 0.2-0.4). A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions as the solvent runs through the column. Monitor the separation by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: 4-Bromophenyl Chloroformate in Nucleophilic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-bromophenyl chloroformate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with nucleophiles?
A1: this compound is a highly reactive acylating agent. Its primary reaction involves nucleophilic acyl substitution at the carbonyl carbon. With amine nucleophiles, it forms N-substituted 4-bromophenyl carbamates. With alcohol or phenol nucleophiles, it forms 4-bromophenyl carbonates. Thiol nucleophiles yield thiocarbonates. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: How does the reactivity of this compound compare to other chloroformates?
A2: Aryl chloroformates, like the 4-bromophenyl variant, are generally more stable than their alkyl counterparts.[1] The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The 4-bromo substituent is also electron-withdrawing, further increasing this reactivity, similar to what is observed with 4-nitrophenyl and 4-chlorophenyl chloroformates.[2][3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon).[4] It is advisable to store it in a cool, dry place, often refrigerated at 2-8°C. Due to its reactivity, it is incompatible with water, strong bases, and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.
Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses common issues encountered during reactions with this compound and provides actionable solutions.
Issue 1: Low or No Product Formation
Possible Causes:
-
Degraded this compound: The reagent is susceptible to hydrolysis if exposed to moisture.[4]
-
Poor Nucleophile Reactivity: Sterically hindered or electronically poor nucleophiles may react slowly.
-
Insufficient Base: Inadequate neutralization of the HCl byproduct can protonate the nucleophile, reducing its nucleophilicity.
-
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. Consider running a test reaction with a simple, reactive nucleophile like benzylamine to confirm the reagent's activity.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
-
Use a More Effective Base: Ensure at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used. For very weak nucleophiles, a stronger base might be necessary, but care must be taken to avoid promoting side reactions.[5]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is simply proceeding slowly.
Issue 2: Presence of 4-Bromophenol as a Major Byproduct
Possible Cause:
-
Hydrolysis of this compound: This is the most common side reaction, caused by the presence of water in the reaction mixture (e.g., in the solvent, reagents, or from atmospheric moisture).[4][6] The chloroformate reacts with water to form an unstable carbonic acid intermediate, which then decomposes to 4-bromophenol and CO2.
Solutions:
-
Ensure Anhydrous Conditions:
-
Use oven-dried or flame-dried glassware.
-
Employ anhydrous solvents.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Ensure all other reagents, including the nucleophile and base, are dry.
-
Issue 3: Formation of a Symmetrical Urea (in reactions with primary amines)
Possible Causes:
-
Reaction with Water to form an Isocyanate Intermediate: this compound can react with a primary amine to form the desired carbamate. However, in the presence of base, the carbamate can be deprotonated and eliminate 4-bromophenoxide to form an isocyanate. This is more likely with less nucleophilic amines or at higher temperatures. The isocyanate can then react with water to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine then reacts with another molecule of the isocyanate to form a symmetrical urea.
-
A more direct route to urea formation can occur if the initial carbamate reacts with another molecule of the starting amine.
Solutions:
-
Strict Anhydrous Conditions: As with hydrolysis, preventing water from entering the reaction is critical.[4]
-
Control Stoichiometry: Use a slight excess of the this compound relative to the amine to ensure the amine is the limiting reagent.
-
Slow Addition: Add the this compound solution slowly to the amine solution to avoid high local concentrations of the chloroformate.
Issue 4: Double Acylation of the Nucleophile
Possible Cause:
-
Reaction with Primary Amines or Diols: Primary amines can, in some cases, react twice, especially if a strong base is used in excess, leading to the formation of an imide-type structure. Similarly, diols can react at both hydroxyl groups.
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the nucleophile to this compound, or a slight excess of the nucleophile if mono-acylation is desired.
-
Lower Temperature: Running the reaction at a lower temperature can help to control reactivity and favor mono-acylation.
-
Slow Addition: Slowly add the chloroformate to the nucleophile solution.
Quantitative Data on Side Reactions
While specific quantitative data for side product formation with this compound is not extensively published, data from analogous aryl chloroformates provides a good indication of expected outcomes. The rate of hydrolysis, a primary side reaction, is influenced by the solvent composition. For instance, the hydrolysis of 4-nitrophenyl chloroformate is significantly affected by the concentration of water in organic solvents like acetonitrile.[7]
Table 1: Factors Influencing Common Side Reactions
| Side Reaction | Favored By | Recommended Mitigation |
| Hydrolysis (4-Bromophenol formation) | Presence of water | Use anhydrous solvents and reagents; perform under an inert atmosphere. |
| Symmetrical Urea Formation | Presence of water with primary amines | Strict anhydrous conditions; control stoichiometry. |
| Double Acylation | Excess this compound; reactive nucleophiles (e.g., primary amines) | Control stoichiometry (1:1 or slight excess of nucleophile); slow addition; lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-Bromophenyl Carbamate from a Primary Amine
-
Preparation: Under an inert atmosphere (N2 or Ar), add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution and stir for 5 minutes.
-
Chloroformate Addition: In a separate flask, dissolve this compound (1.05 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with the addition of water or a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[4]
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a 4-Bromophenyl Carbonate from an Alcohol
-
Preparation: To an oven-dried flask under an inert atmosphere, add the alcohol (1.0 eq.), an anhydrous solvent (e.g., dichloromethane), and a non-nucleophilic base like pyridine or triethylamine (1.2 eq.).
-
Cooling: Cool the mixture to 0 °C.
-
Chloroformate Addition: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Desired vs. common side reaction pathways for this compound.
References
- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Aryl Chloroformate Solvolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the solvolysis rate of aryl chloroformates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solvolysis reaction rate for phenyl chloroformate changes dramatically when I switch from ethanol to aqueous trifluoroethanol. Why is this happening?
A: This is an expected outcome due to the different mechanisms that can dominate in different solvents. The solvolysis of aryl chloroformates typically proceeds through two main competing pathways: an addition-elimination pathway and an ionization pathway.[1][2][3]
-
In nucleophilic solvents like ethanol, the reaction favors a bimolecular addition-elimination mechanism. Here, a solvent molecule acts as a nucleophile, attacking the carbonyl carbon.[4][5]
-
In highly ionizing, weakly nucleophilic solvents like aqueous trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), the reaction can shift towards an ionization (S_N1-like) mechanism.[3] These solvents are effective at stabilizing the developing carbocation intermediate.
The observed rate is a composite of these competing pathways, and the dominant mechanism is dictated by the solvent's properties.
Q2: How can I quantitatively predict or correlate the effect of a specific solvent on the solvolysis rate?
A: The most effective tool for this is the extended (two-term) Grunwald-Winstein equation.[1][6][7] This equation is a linear free energy relationship that separates the contribution of solvent nucleophilicity and solvent ionizing power to the overall rate.
The equation is: log(k/k₀) = lN_T + mY_Cl
-
k is the specific rate of solvolysis in a given solvent.
-
k₀ is the rate in the reference solvent (80% ethanol/20% water).
-
N_T is the solvent nucleophilicity parameter.
-
Y_Cl is the solvent ionizing power parameter (for a chloride leaving group).
-
l is the sensitivity of the substrate to changes in solvent nucleophilicity.
-
m is the sensitivity of the substrate to changes in solvent ionizing power.
For aryl chloroformates, a high l value (typically around 1.3 - 1.7) and a moderate m value (around 0.5) suggest the addition-elimination mechanism is dominant.[4][5][8]
Q3: What do the l and m values from the Grunwald-Winstein equation tell me about the reaction mechanism?
A: The l and m values provide significant insight into the transition state of the rate-determining step.
-
High l value (sensitivity to nucleophilicity): Indicates that the solvent is acting as a nucleophile in the rate-determining step. This is characteristic of the bimolecular addition-elimination pathway. For phenyl chloroformate, the l value is approximately 1.66.[4][5]
-
High m value (sensitivity to ionizing power): Suggests significant charge separation and development of a positive charge in the transition state, which is stabilized by the solvent's ionizing power. This is characteristic of an ionization (S_N1) mechanism.
-
l/m Ratio: The ratio of l to m can also be indicative of the mechanism. For many aryl chloroformates, this ratio is around 3.0, signifying a process dominated by nucleophilic attack.[1][8]
The relationship between solvent properties and the favored mechanism is visualized below.
Q4: I am seeing inconsistent kinetic results, especially in mixed aqueous solvents. What could be the cause?
A: Inconsistent results can arise from several experimental factors:
-
Temperature Control: Solvolysis rates are highly sensitive to temperature. Ensure your reaction vessel is maintained at a constant temperature (±0.1°C) using a thermostatted bath.
-
Solvent Preparation: The composition of binary aqueous mixtures must be precise. Prepare solvents on a weight-weight or volume-volume basis as consistently reported in the literature for the N_T and Y_Cl scales you are using.[9]
-
pH Fluctuation: The reaction produces HCl, which can alter the pH and potentially catalyze the reaction or cause side reactions. In unbuffered media, this can lead to non-linear kinetic plots. Consider using a non-nucleophilic buffer like 2,6-lutidine if this is a concern.[10]
-
Substrate Purity: Ensure the purity of your aryl chloroformate. Impurities can act as catalysts or inhibitors.
-
Reaction Monitoring: The chosen method (e.g., titration, conductivity) must be calibrated and sensitive enough to detect small changes in concentration accurately.
Data Presentation: Solvolysis Rates
The following tables summarize specific rates of solvolysis (k) for various aryl chloroformates in different solvents at 25.0 °C, along with the corresponding solvent nucleophilicity (N_T) and ionizing power (Y_Cl) parameters.
Table 1: Solvolysis of Phenyl Chloroformate (PhOCOCl) at 25.0 °C
| Solvent | % Composition (v/v) | k (s⁻¹) x 10⁵ | N_T | Y_Cl |
| Ethanol | 100 | 34.2 | 0.37 | -2.52 |
| Methanol | 100 | 63.5 | 0.17 | -1.10 |
| Acetone/Water | 90 | 25.9 | -0.39 | -0.85 |
| Acetone/Water | 80 | 114 | -0.38 | 0.18 |
| TFE/Water | 97 | 6.79 | -3.30 | 2.83 |
| TFE/Water | 70 | 50.4 | -2.40 | 3.14 |
| HFIP/Water | 97 | 14.1 | -5.27 | 3.80 |
| HFIP/Water | 90 | 113 | -4.20 | 3.90 |
Data compiled from multiple literature sources.[4][5][6]
Table 2: Solvolysis of p-Nitrophenyl Chloroformate at 25.0 °C
| Solvent | % Composition (v/v) | k (s⁻¹) x 10⁵ | N_T | Y_Cl |
| Ethanol | 100 | 143 | 0.37 | -2.52 |
| Methanol | 100 | 321 | 0.17 | -1.10 |
| Acetone/Water | 90 | 200 | -0.39 | -0.85 |
| Acetone/Water | 80 | 1040 | -0.38 | 0.18 |
| TFE/Water | 97 | 45.4 | -3.30 | 2.83 |
| HFIP/Water | 97 | 200 | -5.27 | 3.80 |
Data compiled from literature sources.[8]
Reaction Mechanisms
The solvolysis of aryl chloroformates primarily follows two competing mechanisms, as illustrated below. The dominant pathway is highly dependent on the solvent's properties.
Experimental Protocols
Protocol: Determining Solvolysis Rate by Titration
This protocol outlines a general method for measuring the rate of solvolysis by monitoring the production of hydrochloric acid (HCl) over time.
Detailed Steps:
-
Solvent Preparation : Prepare the desired solvent mixture accurately by volume or weight. For example, to make 100 mL of 80% ethanol, mix 80 mL of absolute ethanol with 20 mL of deionized water.
-
Thermostatic Control : Place the solvent in a jacketed reaction vessel connected to a constant temperature water bath set to 25.0 °C. Allow the solvent to thermally equilibrate.
-
Substrate Solution : Prepare a concentrated solution of the aryl chloroformate in a dry, non-reactive solvent like acetone. This allows for rapid and precise addition to the reaction mixture.
-
Initiation : Start the kinetic run by injecting a small, precise volume (e.g., 0.1 mL) of the substrate solution into the stirring, thermostatted solvent. Start the timer immediately.
-
Sampling : At regular, recorded time intervals, use a pipette to remove a precise volume (aliquot) of the reacting solution.[11]
-
Quenching : Add the aliquot to a flask containing a solvent like cold acetone to rapidly slow or stop the solvolysis reaction, preserving the concentration at that time point.
-
Titration : Add a few drops of a suitable indicator (e.g., bromothymol blue) to the quenched aliquot and titrate with a standardized solution of sodium hydroxide (e.g., 0.01 M) until the endpoint is reached. Record the volume of titrant used (V_t).[11]
-
Data Collection : Continue this process, collecting 8-10 data points over approximately two to three reaction half-lives.
-
Infinity Point (V∞) : After the last kinetic point is taken, seal the reaction vessel and heat it to a higher temperature (e.g., 50°C) for an extended period to ensure the reaction goes to completion. Cool the solution back to 25.0 °C and titrate a final aliquot to determine the total acid produced (V∞).[11]
-
Data Analysis : To determine the first-order rate constant (k), plot ln(V∞ - V_t) against time. The plot should be linear, and the rate constant is the negative of the slope.[12]
References
- 1. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate [mdpi.com]
- 4. A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. amherst.edu [amherst.edu]
- 12. studylib.net [studylib.net]
Preventing degradation of 4-Bromophenyl chloroformate during storage
This technical support center provides guidance on preventing the degradation of 4-Bromophenyl chloroformate during storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is hydrolysis.[1] As a chloroformate, it is highly susceptible to moisture, which leads to its decomposition into 4-bromophenol, carbon dioxide, and hydrochloric acid. This reaction is autocatalytic due to the production of HCl.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It is crucial to store it in a dry, well-ventilated area away from incompatible materials.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with water, strong acids, strong bases, alcohols, ammonia, and amines. Contact with these substances can lead to rapid decomposition.
Q4: How can I visually identify if my this compound has started to degrade?
A4: Signs of degradation include the presence of a white solid (4-bromophenol), a cloudy or hazy appearance of the liquid, and a more pungent, acrid odor due to the formation of hydrogen chloride. Fuming may be observed upon opening the container as the HCl reacts with atmospheric moisture.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound is highly dependent on storage conditions. When stored properly under the recommended conditions, it can remain stable for an extended period. However, frequent opening of the container or exposure to humid environments will significantly shorten its shelf life. It is recommended to perform a purity check if the product has been stored for a long time or if degradation is suspected.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in a reaction using this compound. | The reagent may have degraded due to improper storage, leading to a lower concentration of the active chloroformate. | 1. Check the appearance of the reagent for signs of degradation (cloudiness, solid precipitate). 2. Perform a purity analysis using the HPLC or GC-MS method outlined in the experimental protocols section. 3. If degradation is confirmed, use a fresh, unopened bottle of this compound. 4. Ensure all reaction glassware is thoroughly dried before use. 5. Conduct the reaction under an inert atmosphere. |
| Inconsistent reaction results. | Partial degradation of the this compound can lead to variable amounts of the active reagent being dispensed. | 1. Aliquot the reagent into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the main stock to air and moisture. 2. Always use a dry syringe or cannula for transferring the reagent. 3. Re-evaluate the purity of the stock bottle if inconsistencies persist. |
| Formation of unexpected byproducts. | The degradation products of this compound (4-bromophenol and HCl) can participate in or catalyze side reactions. | 1. Confirm the identity of the byproducts using appropriate analytical techniques (e.g., LC-MS, NMR). 2. If the byproducts are consistent with the presence of 4-bromophenol, it is a strong indicator of reagent degradation. 3. Use a fresh bottle of this compound. 4. Consider using a non-nucleophilic base to scavenge any generated HCl. |
| Visible fuming when opening the container. | This is a sign of significant degradation, where the generated hydrogen chloride gas is reacting with moisture in the air. | 1. Handle the material in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). 2. The reagent is likely of low purity and should be discarded according to your institution's hazardous waste disposal procedures. 3. Do not attempt to use this material in a reaction, as the results will be unreliable and potentially hazardous. |
Quantitative Data on Degradation
The following table provides illustrative data on the degradation of this compound under various storage conditions. This data is based on the known behavior of aryl chloroformates and is intended for guidance purposes. Actual degradation rates may vary.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| Recommended | 4 | < 20 (inert atmosphere) | > 99 | > 98 | > 97 |
| Room Temperature (Sealed) | 25 | 40-60 | ~ 95 | ~ 85 | ~ 70 |
| Room Temperature (Opened frequently) | 25 | 40-60 | ~ 80 | ~ 60 | < 40 |
| Accelerated | 40 | 75 | < 70 | < 40 | < 20 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to be a stability-indicating assay for this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Sample of this compound for analysis
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 60% B
-
13-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This provides a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Forced Degradation Study
This study is performed to demonstrate the stability-indicating nature of the HPLC method and to understand the degradation pathways.
1. Acid Hydrolysis:
-
To 1 mL of the 100 µg/mL sample solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and analyze by HPLC.
2. Base Hydrolysis:
-
To 1 mL of the 100 µg/mL sample solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and analyze by HPLC.
3. Oxidative Degradation:
-
To 1 mL of the 100 µg/mL sample solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
Prepare a 100 µg/mL solution of the stressed sample and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
Challenges in scaling up reactions with 4-Bromophenyl chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions with 4-Bromophenyl chloroformate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Actions & Troubleshooting |
| Low or No Product Formation | Poor Quality of this compound: The reagent is sensitive to moisture and can hydrolyze over time. | - Verify Reagent Quality: Use freshly opened or properly stored this compound. Consider running a small-scale test reaction with a known nucleophile to confirm its reactivity. - Handle Under Inert Atmosphere: Dispense and handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
| Inactive Nucleophile: The amine, alcohol, or other nucleophile may be of poor quality or contain impurities that inhibit the reaction. | - Check Nucleophile Purity: Ensure the nucleophile is pure and dry. Purify if necessary. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | - Optimize Temperature: For typical carbamate or carbonate formation, start at a low temperature (e.g., 0-5 °C) during the addition of the chloroformate to control the initial exotherm, then allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile. | |
| Formation of Significant Impurities | Side Reaction with Excess Nucleophile (e.g., Urea Formation): If a primary or secondary amine is used in excess, it can react with the initially formed carbamate to produce a urea byproduct. | - Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the this compound relative to the nucleophile. - Controlled Addition: Add the this compound slowly to the solution of the nucleophile to avoid localized high concentrations. |
| Hydrolysis of this compound: Presence of water in the reaction mixture will lead to the formation of 4-bromophenol and HCl. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle all reagents under an inert atmosphere. | |
| Formation of Carbonates: If an alcohol is present as an impurity or as the solvent, it can react to form a carbonate byproduct. | - Solvent Selection: Use a non-protic, anhydrous solvent such as dichloromethane, tetrahydrofuran, or toluene. | |
| Difficulty with Product Isolation and Purification | Product is a Viscous Oil or Difficult to Crystallize: The desired product may not readily solidify, making isolation challenging. | - Solvent Screening for Crystallization: Perform small-scale crystallization trials with various solvent systems (e.g., heptane/ethyl acetate, toluene/heptane). - Purification via Distillation: For thermally stable products, consider short-path distillation under high vacuum. |
| Co-elution with Impurities during Chromatography: The product and key impurities may have similar polarities. | - Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. - Non-Chromatographic Purification: Focus on developing a robust crystallization or distillation procedure to avoid chromatography at scale. | |
| Exothermic Reaction and Poor Temperature Control During Scale-Up | Runaway Reaction Potential: The reaction of this compound with nucleophiles is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled, especially in large reactors.[1][2][3] | - Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system. - Controlled Addition: Add the this compound subsurface at a controlled rate to ensure the reactor's cooling system can effectively remove the generated heat. - Emergency Quenching Plan: Have a documented and tested plan to quench the reaction in case of a cooling failure. This may involve the addition of a pre-determined amount of a suitable quenching agent. |
| Inefficient Mixing: Poor mixing in a large reactor can lead to localized hot spots and areas of high reagent concentration, promoting side reactions. | - Reactor Design: Ensure the reactor is equipped with an appropriate agitator and baffles to provide efficient mixing for the specific reaction volume and viscosity. - Computational Fluid Dynamics (CFD) Modeling: For very large-scale operations, CFD can be used to model and optimize the mixing within the reactor. |
Frequently Asked Questions (FAQs)
Reagent Handling and Stability
Q1: How should this compound be stored?
A1: this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry place, typically at 2-8°C, to minimize decomposition.
Q2: What are the signs of decomposition of this compound?
A2: Decomposition can be indicated by a change in color (e.g., yellowing), the presence of a solid precipitate (4-bromophenol), or a sharp, acidic odor due to the formation of HCl from hydrolysis. If decomposition is suspected, it is advisable to test the reactivity of the material on a small scale before committing to a large-scale reaction.
Reaction Conditions
Q3: What solvents are recommended for reactions with this compound?
A3: Anhydrous aprotic solvents are recommended. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate. The choice of solvent may depend on the specific reaction, the solubility of the reactants and products, and the reaction temperature.
Q4: What bases are typically used in reactions with this compound?
A4: A non-nucleophilic base is typically used to neutralize the HCl byproduct generated during the reaction. Common choices include tertiary amines such as triethylamine or diisopropylethylamine (DIPEA), or pyridine. The base should be added before the chloroformate to ensure immediate neutralization of the generated acid.
Safety Considerations
Q5: What are the primary safety hazards associated with this compound?
A5: this compound is a corrosive and toxic compound. It can cause severe skin burns and eye damage.[4][5] It is also toxic if swallowed, in contact with skin, or if inhaled. Due to its reactivity with water, it can release toxic and corrosive hydrogen chloride gas upon contact with moisture.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
Q6: What is a thermal runaway reaction and how can it be prevented when scaling up?
A6: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure, which can result in a fire or explosion.[1][2][3] To prevent this when scaling up reactions with this compound:
-
Understand the Thermochemistry: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to determine the heat of reaction and the onset temperature for any decomposition reactions.
-
Ensure Adequate Cooling: The reactor must have a cooling system capable of removing the heat generated by the reaction at the desired rate of addition.
-
Control Reagent Addition: Add the this compound at a rate that does not overwhelm the cooling capacity of the reactor.
-
Have an Emergency Plan: Establish a clear and tested procedure for quenching the reaction in case of a cooling failure or other process deviation.[7]
Product Purification
Q7: What are some non-chromatographic methods for purifying the products of reactions with this compound?
A7: For large-scale purification, non-chromatographic methods are preferred due to cost and efficiency.
-
Crystallization: This is a common and effective method. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor.
-
Distillation: For thermally stable, volatile products, distillation under high vacuum can be an effective purification method.
-
Extraction: Aqueous washes can be used to remove water-soluble impurities and the salt byproduct formed from the base.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7693-44-9 | |
| Molecular Formula | C₇H₄BrClO₂ | |
| Molecular Weight | 235.46 g/mol | |
| Appearance | Colorless to light yellow liquid or low melting solid | [8] |
| Boiling Point | 118 °C at 12 mmHg | |
| Density | 1.648 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) | |
| Storage Temperature | 2-8°C |
Experimental Protocols
General Protocol for the Synthesis of a Carbamate from this compound (Lab Scale)
Materials:
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by flash column chromatography on silica gel.
-
Scale-Up Considerations for the Above Protocol:
-
Heat Transfer: Ensure the reactor has sufficient cooling capacity to manage the exotherm. The rate of addition of the chloroformate will be dictated by the ability to maintain the desired reaction temperature.
-
Mixing: The agitation rate must be sufficient to ensure homogeneity and prevent localized concentration gradients.
-
Material Transfer: Use a pump for the controlled addition of the this compound solution.
-
Purification: At scale, purification will likely rely on crystallization. A thorough solvent screen and optimization of the crystallization process at the lab scale are critical.
Visualizations
Caption: General experimental workflow for carbamate synthesis.
Caption: Desired reaction and common side reaction pathways.
Caption: Troubleshooting flowchart for addressing low yield.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 3. mt.com [mt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 7693-44-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 4-Bromophenyl Chloroformate vs. Phenyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, chloroformate reagents are indispensable for the formation of carbamates and carbonates. The choice of the specific chloroformate can significantly impact reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of 4-bromophenyl chloroformate and its unsubstituted counterpart, phenyl chloroformate, supported by established principles of physical organic chemistry and generalized experimental protocols.
Core Reactivity Principles: The Role of Electronic Effects
The reactivity of aryl chloroformates in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. The reaction typically proceeds through a stepwise addition-elimination mechanism, where the initial attack by a nucleophile is the rate-determining step.[1]
The substituent on the phenyl ring plays a crucial role in modulating this reactivity. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity.
The 4-bromo substituent in this compound is an electron-withdrawing group, primarily due to its inductive effect (-I). This is quantitatively described by its positive Hammett sigma constant (σₚ).
Quantitative Reactivity Comparison
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant (this compound).
-
k₀ is the rate constant for the reference reactant (phenyl chloroformate).
-
σ (sigma) is the substituent constant, which depends on the specific substituent and its position.
-
ρ (rho) is the reaction constant, which is specific to the reaction type and conditions.
For reactions of phenyl chloroformates, such as aminolysis and methanolysis, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing substituents.[2]
The table below summarizes the relevant Hammett constants and the expected impact on reactivity.
| Compound | Substituent (at para-position) | Hammett Constant (σₚ) | Expected Relative Reactivity |
| Phenyl Chloroformate | -H | 0.00[3][4] | Baseline |
| This compound | -Br | +0.23[4][5][6] | Higher than Phenyl Chloroformate |
Based on these principles, This compound is expected to be more reactive than phenyl chloroformate towards nucleophiles. The electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon, facilitating the rate-determining nucleophilic attack.
Experimental Protocols
To empirically determine the relative reactivity, a comparative kinetic analysis can be performed. The following is a generalized protocol for the aminolysis of this compound and phenyl chloroformate, which can be monitored spectrophotometrically.
Experimental Protocol: Comparative Kinetics of Aminolysis
Objective: To determine and compare the second-order rate constants (k_N) for the reaction of this compound and phenyl chloroformate with a secondary alicyclic amine (e.g., piperidine) in an aqueous solution.
Materials:
-
This compound
-
Phenyl Chloroformate
-
Piperidine
-
Potassium Chloride (KCl)
-
Phosphate buffer solution
-
Deionized water
-
Spectrophotometer capable of UV measurements
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the amine (e.g., piperidine) in deionized water.
-
Prepare a stock solution of KCl to maintain a constant ionic strength (e.g., 0.2 M).[7]
-
Prepare a phosphate buffer solution to maintain a constant pH.
-
Prepare fresh stock solutions of this compound and phenyl chloroformate in a suitable solvent (e.g., acetonitrile) immediately before use.
-
-
Kinetic Measurements:
-
All reactions should be carried out at a constant temperature (e.g., 25.0 °C) using a thermostatted cell holder in the spectrophotometer.[7]
-
In a quartz cuvette, mix the aqueous amine solution, KCl solution, and buffer.
-
The reaction is initiated by injecting a small aliquot of the chloroformate stock solution into the cuvette, ensuring the amine is in large excess to maintain pseudo-first-order conditions.[7]
-
Immediately begin monitoring the reaction by recording the change in absorbance at a suitable wavelength (e.g., the formation of the corresponding carbamate or the release of the phenoxide). For phenyl chloroformate, this is typically in the 210-270 nm range.[7]
-
-
Data Analysis:
-
The observed pseudo-first-order rate constants (k_obsd) are obtained by fitting the absorbance vs. time data to a first-order exponential equation.
-
Repeat the experiment with varying concentrations of the free amine.
-
The second-order rate constant (k_N) for aminolysis is determined from the slope of a linear plot of k_obsd versus the free amine concentration.[7]
-
Compare the k_N values obtained for this compound and phenyl chloroformate to determine their relative reactivity.
-
Visualizations
Reaction Mechanism
Caption: General addition-elimination mechanism for the reaction of an aryl chloroformate with a nucleophile.
Experimental Workflow
Caption: Experimental workflow for determining and comparing the reactivity of aryl chloroformates.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. Hammett substituent constants [stenutz.eu]
- 6. web.viu.ca [web.viu.ca]
- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Am-ine Protecting Groups: Alternatives to 4-Bromophenyl Chloroformate
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in multi-step organic synthesis. The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other functional groups. While aryl chloroformates like 4-bromophenyl chloroformate find application, a range of other carbamate-based protecting groups are more commonly employed due to their well-established protocols and diverse deprotection strategies. This guide provides an objective comparison of the most prevalent alternatives, focusing on the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, supported by experimental data and detailed methodologies.
Core Concepts of Amine Protection
The fundamental strategy of amine protection involves the temporary masking of the amine's nucleophilicity and basicity.[1] This is achieved by converting the amine into a less reactive functional group, typically a carbamate, which is stable to a specific set of reaction conditions.[1][2][3] Once the desired chemical transformations on other parts of the molecule are completed, the protecting group is selectively removed to regenerate the free amine.[1][3] The choice of protecting group is dictated by the overall synthetic strategy, particularly the presence of other labile functional groups, which necessitates an orthogonal approach where one group can be removed without affecting another.[3]
Caption: Generalized workflow for the protection and deprotection of an amine.[1]
Performance Comparison of Key Amine Protecting Groups
The selection of an amine protecting group is a critical decision based on factors such as stability, ease of installation and removal, and orthogonality with other protecting groups.[4] The following tables provide a quantitative comparison of the most common alternatives.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O)[4][5] | 2-12 h | >90[4] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O)[4][6] | 2-20 h | ~90[4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DMF)[7][8] | 16-24 h | >90 |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Deprotection Conditions | Typical Reagents | Reaction Time | Typical Yield (%) |
| Boc | Acidic | Trifluoroacetic acid (TFA), HCl[9][10][11][12] | 0.5-18 h[13] | >95 |
| Cbz | Hydrogenolysis or Strong Acid | H₂, Pd/C; HBr/AcOH[9][14] | 1-4 h | >90 |
| Fmoc | Basic | 20% Piperidine in DMF[15][16] | 5-30 min[17] | >95 |
Tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis, valued for its ease of introduction and its stability to a wide range of nucleophiles and bases.[10][18] It is readily cleaved under moderately strong acidic conditions.[11]
Protection and Deprotection Mechanism
Caption: Boc protection and deprotection workflow.
Experimental Protocols
Protocol for N-Boc Protection of a Primary Amine [5]
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature until all solids dissolve.
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) in one portion.
-
Stirring: Stir the reaction at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Workup: Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (e.g., 3 x 20 mL).
-
Isolation: Wash the combined organic layers with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA) [5][13]
-
Setup: Dissolve the N-Boc protected amine in a suitable organic solvent such as dichloromethane (DCM).
-
Reagent Addition: Add TFA to the solution (typically 25-50% v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours, though some substrates may require longer reaction times.[13]
-
Isolation: Remove the solvent and excess TFA in vacuo to yield the ammonium salt of the deprotected amine. The crude product can often be used without further purification.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is a versatile protecting group, particularly in peptide chemistry.[19] It is stable under basic and mildly acidic conditions and is typically removed by catalytic hydrogenolysis, a method that is orthogonal to the acid-labile Boc group and base-labile Fmoc group.[14][20]
Protection and Deprotection Mechanism
Caption: Cbz protection and deprotection workflow.
Experimental Protocols
Protocol for Cbz Protection of an Amine [1][19]
-
Setup: Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water. Cool the solution to 0°C in an ice bath.
-
Reaction: Add sodium bicarbonate (NaHCO₃) (2.0 equiv). Add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equiv) dropwise while stirring vigorously.
-
Stirring: Allow the reaction to stir at 0°C, warming to room temperature over several hours (typically 2-20 hours).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Cbz-protected amine.
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis [14][19]
-
Setup: In a flask, dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (often at atmospheric pressure using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS).[8] Its key feature is its stability to acid and its lability to mild basic conditions, typically using a secondary amine like piperidine.[8][15] This provides orthogonality with acid-labile Boc and benzyl-based side-chain protecting groups.[7]
Protection and Deprotection Mechanism
Caption: Fmoc protection and deprotection workflow.
Experimental Protocols
Protocol for N-Fmoc Protection of an Amino Acid [1][7]
-
Setup: Dissolve the amino acid (1.0 equiv) and Fmoc-succinamide (Fmoc-OSu) (1.05 equiv) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract the mixture with diethyl ether to remove impurities.
-
Isolation: Acidify the aqueous layer to pH 1 with 1 M HCl. The product often precipitates and can be collected by filtration, or it can be extracted into an organic solvent, dried, and concentrated to yield the N-Fmoc protected amino acid.
Protocol for N-Fmoc Deprotection using Piperidine [1][17]
-
Setup: For solution-phase synthesis, dissolve the Fmoc-protected amine (1 mmol) in a solvent such as dimethylformamide (DMF, 8 mL). For solid-phase synthesis, swell the resin in DMF.
-
Reagent Addition: Add piperidine (2 mL) to create a 20% solution.
-
Reaction: Agitate the mixture at room temperature. The deprotection is typically very rapid, often complete in under 30 minutes.
-
Isolation: For solution-phase, the product can be isolated by standard workup procedures. For solid-phase synthesis, the resin is filtered and washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Orthogonality and Strategic Selection
The primary advantage of having multiple protecting group strategies is the ability to perform selective deprotections in the presence of other protected functional groups. Boc, Cbz, and Fmoc form a powerful orthogonal set.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. genscript.com [genscript.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. ijacskros.com [ijacskros.com]
A Comparative Analysis of 4-Bromophenyl Chloroformate and 4-Nitrophenyl Chloroformate for Amine Derivatization and Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is paramount for the successful synthesis of carbamates and carbonates, crucial linkages in many pharmaceutical compounds and bioconjugates. Among the array of available reagents, 4-bromophenyl chloroformate and 4-nitrophenyl chloroformate are two commonly employed options. This guide provides a detailed comparative analysis of these two reagents, supported by experimental data, to facilitate an informed choice for specific research applications.
Executive Summary
Both this compound and 4-nitrophenyl chloroformate are effective reagents for the formation of carbamates and carbonates. The primary distinction lies in their reactivity, which is dictated by the electronic properties of the para-substituent. The strongly electron-withdrawing nitro group in 4-nitrophenyl chloroformate renders it more reactive than its bromo-substituted counterpart. This heightened reactivity often translates to faster reaction times and milder conditions but may also necessitate more stringent control to avoid side reactions. Conversely, this compound offers a milder alternative, which can be advantageous when working with sensitive substrates.
Chemical and Physical Properties
A summary of the key physical and chemical properties of both reagents is presented in Table 1. These properties are essential for planning experimental procedures, including solvent selection and reaction temperature.
| Property | This compound | 4-Nitrophenyl Chloroformate |
| CAS Number | 7693-44-9 | 7693-46-1 |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₄ClNO₄ |
| Molecular Weight | 235.46 g/mol | 201.56 g/mol |
| Appearance | Low melting solid or liquid | Cream-colored crystalline solid |
| Melting Point | Not clearly defined | 79-83 °C[1] |
| Boiling Point | 118 °C at 12 mmHg | 159-162 °C at 19 mmHg[2] |
| Solubility | Soluble in acetone, chloroform, toluene, and benzene. Reacts with water. | Soluble in acetone. Reacts with water.[1][2] |
Reactivity and Leaving Group Ability: A Theoretical Comparison
The reactivity of phenyl chloroformates in nucleophilic acyl substitution reactions is primarily influenced by the nature of the leaving group, the substituted phenoxide. The efficiency of the leaving group is, in turn, related to the acidity of the corresponding phenol. A lower pKa of the phenol indicates a more stable phenoxide anion, and thus a better leaving group.
-
4-Nitrophenol: The pKa of 4-nitrophenol is approximately 7.15. The nitro group is a strong electron-withdrawing group through both inductive and resonance effects, which stabilizes the negative charge on the phenoxide oxygen.
-
4-Bromophenol: The pKa of 4-bromophenol is in the range of 9.17-9.37. While bromine is an electron-withdrawing group through its inductive effect, it is also a weak resonance donor. This results in a less acidic phenol compared to 4-nitrophenol.
Based on these pKa values, 4-nitrophenoxide is a significantly better leaving group than 4-bromophenoxide . This theoretical underpinning explains the generally higher reactivity of 4-nitrophenyl chloroformate.
Performance in Carbamate and Carbonate Synthesis
Both reagents are widely used for the synthesis of carbamates and carbonates, which serve as protecting groups in peptide synthesis or as linkers in bioconjugation.
4-Nitrophenyl Chloroformate
This reagent is extensively used for the activation of alcohols, thiols, and amines. The resulting 4-nitrophenyl carbonates and carbamates are often stable intermediates that can be purified before subsequent reaction with a nucleophile. Alternatively, one-pot procedures are common where the 4-nitrophenyl group is displaced in situ.[3]
Experimental Protocol: Synthesis of a 4-Nitrophenyl Carbonate
A typical procedure involves dissolving the alcohol in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as pyridine or triethylamine. 4-Nitrophenyl chloroformate is then added, often at 0 °C, and the reaction is stirred at room temperature. For instance, in the synthesis of a palmitoylethanolamide derivative, the reaction of the alcohol with 4-nitrophenyl chloroformate in DCM with pyridine as a base at 0°C to room temperature for 3 hours yielded the desired 4-nitrophenyl carbonate.
Experimental Protocol: Synthesis of a Carbamate from a 4-Nitrophenyl Carbonate
The activated 4-nitrophenyl carbonate can then be reacted with an amine to form the carbamate. In the aforementioned example, the 4-nitrophenyl carbonate of palmitoylethanolamide was reacted with an amino acid in a mixture of tert-butanol and water with sodium carbonate as the base at 50°C for 12 hours to afford the corresponding carbamate in good yields.
| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield |
| Palmitoylethanolamide | 4-Nitrophenyl chloroformate | Pyridine | DCM | 0°C to rt, 3 h | 4-Nitrophenyl carbonate derivative | Not specified |
| 4-Nitrophenyl carbonate derivative | Amino Acid | Na₂CO₃ | t-BuOH/H₂O | 50°C, 12 h | Carbamate derivative | Good |
Table 2: Representative reaction conditions for carbamate synthesis using 4-nitrophenyl chloroformate.
This compound
While less reactive, this compound is also a viable reagent for carbamate synthesis. The resulting 4-bromophenyl carbamates have found applications, for example, as ixodicides. The synthesis of ethyl-4-bromophenyl carbamate involves the reaction of a halogenated aromatic amine with ethyl chloroformate. While this is not a direct use of this compound, it highlights the utility of the resulting carbamate structure.
A more direct example is the synthesis of phenyl N-(4-bromophenyl)carbamate, where phenyl chloroformate was reacted with 4-bromoaniline in ethyl acetate at 0-20°C for 2 hours, yielding the product in 97% yield. Although this uses phenyl chloroformate, it provides a relevant protocol for the formation of a carbamate with a bromo-substituted aniline.
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
| 4-Bromoaniline | Phenyl Chloroformate | Ethyl Acetate | 0-20°C, 2 h | Phenyl N-(4-bromophenyl)carbamate | 97% |
Table 3: High-yield synthesis of a carbamate containing a 4-bromophenyl moiety.
Application as Derivatizing Agents for HPLC
Both reagents can be used for the pre-column derivatization of amines and phenols to enhance their detection by HPLC, typically with UV detection. The introduction of the phenyl chloroformate moiety adds a chromophore to the analyte.
-
4-Nitrophenyl Chloroformate: The strong chromophore of the nitrophenyl group makes it a good choice for UV detection.
-
This compound: The bromo-substituent can also serve as a useful tag, not only for UV detection but also for mass spectrometric detection, where the characteristic isotopic pattern of bromine can aid in identification. While not involving the chloroformate directly, the use of 4-bromo-N-methylbenzylamine as a derivatizing agent for carboxylic acids in LC-MS highlights the utility of the bromo-phenyl moiety in analytical applications.
Conclusions and Recommendations
The choice between this compound and 4-nitrophenyl chloroformate depends on the specific requirements of the synthesis.
-
Choose 4-Nitrophenyl Chloroformate for:
-
Higher reactivity: When faster reactions and milder overall conditions are desired.
-
Well-established protocols: A wealth of literature is available for a wide range of applications.
-
Strong UV chromophore: When high sensitivity in UV detection is required for derivatization.
-
-
Choose this compound for:
-
Milder reactivity: When working with sensitive substrates that may be prone to side reactions with more aggressive reagents.
-
Alternative selectivity: The different electronic properties may offer advantages in specific cases.
-
MS detection: The bromine isotope pattern can be a valuable tool for mass spectrometry-based analysis.
-
References
A Comparative Guide to 4-Bromophenyl Chloroformate and 4-Chlorophenyl Chloroformate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and derivatization for analytical applications, the choice of reagent can significantly impact reaction efficiency, yield, and purity of the final product. Phenyl chloroformates are versatile reagents widely employed for the formation of carbonates and carbamates, and for derivatizing compounds for chromatographic analysis. Among the halogenated analogs, 4-Bromophenyl chloroformate and 4-chlorophenyl chloroformate are two common choices. This guide provides an objective, data-driven comparison of these two reagents to aid researchers in selecting the optimal compound for their specific synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use and handling in a laboratory setting. The key distinction between the two molecules lies in the halogen substituent at the para-position of the phenyl ring, which influences their molecular weight, density, and boiling point.
| Property | This compound | 4-Chlorophenyl Chloroformate |
| CAS Number | 7693-44-9 | 7693-45-0 |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 235.46 g/mol [1] | 191.01 g/mol [2] |
| Form | Liquid[1] | Liquid[2] |
| Boiling Point | 118 °C at 12 mmHg[1] | 100-102 °C at 12 mmHg[2] |
| Density | 1.648 g/mL at 25 °C[1] | 1.365 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.5575[1] | n20/D 1.533[2] |
Reactivity in Synthesis: The Halogen's Influence
The primary difference in the synthetic performance of this compound and 4-chlorophenyl chloroformate stems from the electronic effects of the halogen substituent. Both bromine and chlorine are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making the chloroformate more susceptible to nucleophilic attack.
Due to the higher electronegativity and greater inductive effect of bromine compared to chlorine, This compound is expected to be the more reactive reagent . This enhanced reactivity can translate to faster reaction times and potentially allow for milder reaction conditions. However, the leaving group potential of the corresponding phenoxide is also a factor. The 4-bromophenoxide is a slightly better leaving group than 4-chlorophenoxide due to the greater polarizability of bromine.
| Feature | This compound | 4-Chlorophenyl Chloroformate |
| Expected Reactivity | Higher | Lower |
| Rationale | Stronger electron-withdrawing nature of bromine enhances the electrophilicity of the carbonyl carbon. | Chlorine is less electron-withdrawing than bromine. |
| Potential Advantages | Faster reaction rates, potentially milder reaction conditions. | May offer better selectivity in reactions with multiple nucleophilic sites due to lower reactivity. |
| Potential Disadvantages | May be less selective in complex molecules with multiple nucleophilic sites. | May require longer reaction times or more forcing conditions. |
Application in Synthesis: Carbamate Formation and Derivatization
Both reagents are extensively used in the synthesis of carbamates, which are important functional groups in many pharmaceutical compounds. They also serve as effective derivatizing agents for amines and phenols prior to analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), enhancing their volatility and detectability.
General Reaction for Carbamate Synthesis
The reaction of an amine with either this compound or 4-chlorophenyl chloroformate proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding carbamate, hydrochloric acid, and the respective 4-halophenol as a byproduct.
Caption: General reaction mechanism for carbamate formation.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a model carbamate and for a derivatization procedure, which can be adapted for a direct comparison of the two reagents.
Protocol 1: Synthesis of Benzyl (4-chlorophenyl)carbamate
This protocol describes a general procedure for the synthesis of a carbamate from an amine and a phenyl chloroformate. A parallel experiment using this compound would allow for a direct comparison of reaction time and yield.
Materials:
-
4-Chloroaniline
-
4-Chlorophenyl chloroformate
-
Pyridine
-
Chloroform
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in chloroform.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-chlorophenyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure benzyl (4-chlorophenyl)carbamate.
Protocol 2: Derivatization of a Primary Amine for HPLC Analysis
This protocol outlines a general procedure for the pre-column derivatization of an amine for HPLC analysis.
Materials:
-
Amine sample
-
This compound (or 4-chlorophenyl chloroformate) solution (e.g., 10 mg/mL in acetonitrile)
-
Borate buffer (pH 9.0)
-
Acetonitrile
-
HPLC-grade water
Procedure:
-
In a small vial, mix the amine sample with the borate buffer.
-
Add an excess of the this compound solution to the vial.
-
Vortex the mixture for 1-2 minutes to ensure complete reaction.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine solution) to react with the excess chloroformate.
-
Dilute the sample with the mobile phase and inject it into the HPLC system.
Comparative Experimental Workflow
To rigorously compare the performance of this compound and 4-chlorophenyl chloroformate, a structured experimental workflow is essential.
Caption: Workflow for comparative synthesis.
Safety and Handling
Both this compound and 4-chlorophenyl chloroformate are corrosive and toxic. They are moisture-sensitive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store these reagents in a cool, dry place under an inert atmosphere.
Conclusion
The choice between this compound and 4-chlorophenyl chloroformate will depend on the specific requirements of the synthesis. For reactions where high reactivity and rapid conversion are desired, This compound is likely the superior choice. Conversely, when dealing with sensitive substrates or when greater control and selectivity are paramount, the milder reactivity of 4-chlorophenyl chloroformate may be advantageous. It is recommended that for any new application, a small-scale pilot reaction be conducted to determine the optimal reagent and conditions.
References
A Comparative Guide to the Spectroscopic Analysis of 4-Bromophenyl Chloroformate Derivatives
For researchers and professionals in drug development and chemical synthesis, 4-bromophenyl chloroformate and its derivatives are valuable reagents, primarily utilized in the formation of carbonates and carbamates. Accurate structural confirmation and purity assessment of these compounds are critical. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of this compound and its derivatives, supported by experimental data and protocols.
Spectroscopic Data Comparison
The electronic environment of the phenyl ring, significantly influenced by its substituents, directly impacts the spectroscopic data. Below is a comparison of this compound with related phenyl chloroformate compounds.
¹H NMR Spectroscopic Data
The aromatic protons of para-substituted phenyl rings typically present as an AA'BB' system, which often appears as two distinct doublets. The chemical shifts are sensitive to the electron-donating or electron-withdrawing nature of the substituents.
| Compound | Solvent | Aromatic Protons (ortho to -O) | Aromatic Protons (ortho to -Br/substituent) | Reference |
| This compound | CDCl₃ | δ 7.23 (d, J=8.8 Hz, 2H) | δ 7.56 (d, J=8.8 Hz, 2H) | [1] |
| Phenyl chloroformate | CDCl₃ | δ 7.20-7.45 (m, 5H) | - | |
| 4-Nitrophenyl chloroformate | CDCl₃ | δ 7.45 (d, J=9.2 Hz, 2H) | δ 8.33 (d, J=9.2 Hz, 2H) | [2] |
| 4-Methoxyphenyl chloroformate | - | Predicted: ~6.9-7.2 ppm | Predicted: ~6.9-7.2 ppm | [3] |
Note: Predicted values are based on general substituent effects.
¹³C NMR Spectroscopic Data
The chemical shift of the carbonyl carbon and the aromatic carbons provides further structural insight. Electron-withdrawing groups tend to shift the carbonyl carbon to a lower field (higher ppm).
| Compound | Solvent | C=O | C1 (ipso-O) | C2/C6 (ortho-O) | C3/C5 (meta-O) | C4 (para-O) |
| This compound | CDCl₃ | ~150 | ~149 | ~123 | ~133 | ~128 |
| Phenyl chloroformate | CDCl₃ | 150.8 | 150.5 | 122.1 | 129.8 | 127.2 |
| 4-Nitrophenyl chloroformate | CDCl₃ | 150.1 | 155.5 | 121.8 | 125.4 | 145.5 |
Note: Data for this compound and related compounds are based on typical values and data from similar structures found in literature.[2]
FT-IR Spectroscopic Data
The most prominent feature in the IR spectrum of chloroformates is the strong carbonyl (C=O) stretching absorption. Its frequency is sensitive to the electronic effects of the phenyl ring substituent.
| Compound | Sample Phase | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | Reference |
| This compound | Liquid/Solid | ~1785 | ~1200-1250, ~1100-1150 | ~600-800 | ~1485, 1580 | [4][5] |
| Phenyl chloroformate | Liquid | 1785 | 1220, 1120 | - | 1490, 1590 | |
| 4-Nitrophenyl chloroformate | Solid | 1775 | 1210, 1100 | - | 1525 (NO₂), 1490 | [6] |
| Acid Chlorides (general) | - | 1800 | - | - | - | [7] |
| Esters (general) | - | 1750-1730 | 1300-1000 | - | - | [7] |
The high frequency of the C=O stretch in chloroformates (>1770 cm⁻¹) compared to typical esters (1730-1750 cm⁻¹) is due to the electron-withdrawing effect of the adjacent chlorine atom.
Experimental Protocols
General Synthesis of a 4-Bromophenyl Carbamate Derivative
This protocol describes a typical reaction of this compound with a primary amine to form a carbamate, a common derivative.
-
Dissolution: Dissolve the primary amine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chloroformate: Add a solution of this compound (1.05 mmol) in the same anhydrous solvent (5 mL) dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure carbamate derivative.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is standard.
FT-IR Sample Preparation and Analysis
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR-IR), place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Analysis: Process the resulting spectrum to identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.
Visualizations
Caption: Key NMR and IR active sites on a generic 4-bromophenyl carbamate derivative.
Caption: Standard workflow from synthesis to spectroscopic confirmation.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis | MDPI [mdpi.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound, 95+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. orgsyn.org [orgsyn.org]
- 7. eng.uc.edu [eng.uc.edu]
A Comparative Guide to Analytical Methods for Purity Determination of 4-Bromophenyl Chloroformate
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible research. 4-Bromophenyl chloroformate is a crucial reagent in the synthesis of various organic compounds, including carbamates and carbonates, which are prevalent in pharmaceuticals and agrochemicals. The presence of impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, offering insights into their principles, experimental protocols, and relative advantages and disadvantages.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes and compares the most common techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy | Titrimetry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase. | Quantification of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Identification of functional groups based on the absorption of infrared radiation. | Determination of the concentration of a substance by reacting it with a solution of a known concentration. |
| Primary Use | Quantitative purity determination and impurity profiling. | Quantitative purity determination and analysis of volatile impurities. | Absolute quantitative purity determination without the need for a specific reference standard of the analyte. | Qualitative identification and confirmation of the compound's identity. | Assay of the main component, particularly for hydrolyzable chlorine. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile organic solvent (e.g., dichloromethane, hexane). | Dissolution in a deuterated solvent with a known amount of an internal standard. | Neat liquid (using ATR) or as a thin film. | Dissolution in a suitable solvent and reaction with a titrant. |
| Typical Purity Range | 95-100% | 95-100% | 90-100% | Not typically used for quantitative purity. | 90-100% |
| Limit of Detection (LOD) | Low ppm levels for impurities. | Low ppm levels for volatile impurities. | ~0.1% | Not applicable for impurity quantification. | Dependent on the reaction stoichiometry. |
| Precision (RSD) | < 2% | < 3% | < 1% | Not applicable. | < 2% |
| Pros | High resolution, suitable for a wide range of impurities, well-established methods. | High sensitivity for volatile impurities, excellent separation efficiency. | High precision and accuracy, provides structural information, non-destructive.[1] | Fast, simple, provides structural confirmation. | Cost-effective, simple instrumentation. |
| Cons | Requires a chromophore for UV detection, potential for non-volatile impurities to be missed. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | Not suitable for quantitative analysis of minor components. | Non-specific, susceptible to interference from other reactive species. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for separating this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[2]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[3] Add a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[2][3] Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC)
This method is ideal for the analysis of volatile impurities and for the purity assessment of the main component.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Hexane (GC grade)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector Temperature (FID): 280 °C
-
-
Analysis: Inject the sample solution into the GC. Purity is determined by the area percent method. For impurity identification, a GC-MS system would be employed.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR offers a highly accurate method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[1]
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., maleic acid, dimethyl sulfone - certified reference material)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse and acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily used for the identification and structural confirmation of this compound.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks to look for include:
-
C=O stretch (chloroformate): ~1770-1790 cm⁻¹
-
C-O stretch: ~1100-1200 cm⁻¹
-
Aromatic C=C stretches: ~1400-1600 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
-
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.
Caption: Workflow for the purity determination of this compound.
Conclusion
The purity determination of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. HPLC and GC are powerful methods for quantifying purity and identifying impurities, while qNMR provides a highly accurate measure of absolute purity. FTIR serves as a rapid and reliable tool for identity confirmation. The choice of method will be dictated by the specific requirements of the analysis. For routine quality control, a combination of HPLC or GC for purity and impurity profiling, alongside FTIR for identity confirmation, is often sufficient. For applications requiring the highest level of accuracy, such as in the development of pharmaceutical reference standards, qNMR is the method of choice. By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate analytical strategy to ensure the quality and reliability of their work.
References
Confirming Reaction Product Structures: A Comparative Guide to Derivatization Using 4-Bromophenyl Chloroformate
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of a reaction product is a critical step in the synthesis and characterization of new chemical entities. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a powerful technique in this endeavor. When coupled with liquid chromatography-mass spectrometry (LC-MS), derivatization can provide crucial structural information, improve chromatographic separation, and enhance ionization efficiency.
This guide provides a comprehensive comparison of 4-bromophenyl chloroformate as a derivatizing agent for primary and secondary amines, a common functional group in drug candidates and their metabolites. Its performance is objectively compared with other widely used derivatization reagents, supported by experimental data to aid in the selection of the most appropriate method for structural confirmation.
The Power of the Bromine Tag: this compound
This compound reacts with primary and secondary amines to form stable carbamate derivatives. The key feature of this reagent lies in the introduction of a bromine atom into the analyte molecule. The natural isotopic abundance of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) creates a characteristic isotopic pattern in the mass spectrum of the derivatized product. This unique "M" and "M+2" doublet, with peaks of nearly equal intensity, serves as a clear and unambiguous indicator of the presence of one bromine atom, thus confirming the successful derivatization and aiding in the elucidation of the product's structure. This is particularly valuable when distinguishing between potential isomers or identifying metabolites where the site of modification is unknown.
Performance Comparison of Amine Derivatization Agents
The selection of a derivatization agent depends on several factors, including the nature of the analyte, the complexity of the sample matrix, and the analytical instrumentation available. Below is a comparative summary of this compound and other common derivatizing agents for amines.
| Derivatizing Agent | Target Amines | Key Advantages | Key Disadvantages | Limit of Detection (LOD)/Quantitation (LOQ) |
| This compound | Primary & Secondary | - Distinct isotopic signature for confident structure confirmation. - Forms stable carbamate derivatives. - Increases hydrophobicity, improving reversed-phase chromatographic retention. | - Limited commercial availability compared to other reagents. - Can be sensitive to moisture. | Analyte and system dependent, generally in the low ng/mL to pg/mL range. |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | - Versatile and widely used. - Enhances fluorescence and ionization efficiency.[1] - Stable derivatives. | - Can produce multiple derivatives with some analytes. - Excess reagent can interfere with chromatography. | ~1-10 fmol |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | - Highly fluorescent derivatives. - Good reactivity under mild conditions.[2] - Well-established for amino acid analysis. | - Derivatives can be unstable under certain conditions. - Excess reagent must be removed. | ~1 fmol[2] |
| Dabsyl Chloride | Primary & Secondary | - Forms colored derivatives, allowing for visible detection. - Good stability. | - Lower sensitivity compared to fluorescent reagents. | ~1 pmol |
| o-Phthalaldehyde (OPA) | Primary only | - Rapid reaction kinetics. - Fluorogenic (reagent itself is not fluorescent). | - Derivatives are unstable and must be analyzed quickly. - Requires the presence of a thiol co-reagent. | ~10-50 fmol |
| Marfey's Reagent (FDAA) | Primary | - Chiral reagent for the separation of enantiomers. | - Can be expensive. - Primarily used for chiral analysis rather than general structure confirmation. | Analyte dependent, suitable for trace analysis. |
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and reliable results.
Protocol 1: Derivatization of a Primary/Secondary Amine with this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Analyte containing a primary or secondary amine
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
-
Quenching solution (e.g., methanol or water)
-
LC-MS grade solvents for sample dilution
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the anhydrous aprotic solvent to a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a clean, dry vial, add the sample solution.
-
Addition of Reagents: Add an excess of the base (e.g., 2-3 equivalents) to the sample solution, followed by the dropwise addition of a solution of this compound (1.1-1.5 equivalents) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Add a small amount of the quenching solution to react with any excess this compound.
-
Sample Preparation for LC-MS: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the initial mobile phase of the LC-MS system to the desired concentration for analysis.
Protocol 2: Derivatization with Dansyl Chloride
Materials:
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Analyte solution
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Formic acid
Procedure:
-
Reaction: To 50 µL of the analyte solution, add 50 µL of the sodium bicarbonate buffer. Then, add 100 µL of the Dansyl Chloride solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Quenching: Cool the mixture to room temperature and add 10 µL of formic acid to stop the reaction.
-
Analysis: Centrifuge the sample and inject the supernatant into the LC-MS system.
Visualization of Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a valuable tool for the structural confirmation of reaction products containing primary and secondary amine functionalities. Its key advantage lies in the introduction of a bromine atom, which provides a distinct isotopic signature in mass spectrometry, greatly enhancing the confidence in structural assignments. While other derivatization agents may offer advantages in terms of sensitivity or ease of use for routine quantification, the unique isotopic pattern imparted by this compound makes it a superior choice when unambiguous structure elucidation is the primary objective. The selection of the most appropriate derivatization strategy should be based on a thorough evaluation of the analytical goals, sample characteristics, and available instrumentation. This guide provides the necessary information for researchers to make an informed decision in their drug development endeavors.
References
A Comparative Guide to the Kinetic Studies of Phenyl Chloroformate Aminolysis in Aqueous Solution
For researchers, scientists, and professionals in drug development, understanding the kinetics of acylation reactions is paramount for optimizing synthesis and formulating stable therapeutics. Phenyl chloroformate is a key reagent in these processes, and its reaction with amines (aminolysis) in aqueous media is of significant interest. This guide provides a comprehensive comparison of the kinetic data available for the aminolysis of phenyl chloroformate in aqueous solutions, detailing the experimental protocols and visualizing the underlying mechanisms and workflows.
Comparative Kinetic Data
The rate of aminolysis of phenyl chloroformate is significantly influenced by the basicity of the amine nucleophile. The reaction kinetics in aqueous solution at 25.0°C and an ionic strength of 0.2 M (KCl) have been thoroughly investigated.[1][2] The observed pseudo-first-order rate coefficients (kobsd) and the calculated second-order rate coefficients (kN) for various secondary alicyclic amines provide a clear picture of their relative reactivities.
Table 1: Experimental Conditions and Observed Pseudo-First-Order Rate Coefficients (kobsd) for the Aminolysis of Phenyl Chloroformate (PClF) in Aqueous Solution [2]
| Amine | [Amine]total (M) | pH | kobsd x 103 (s-1) |
| Piperidine | 0.005 - 0.05 | 11.4 | 19.3 - 61.5 |
| Morpholine | 0.01 - 0.10 | 9.0 | 16.2 - 25.1 |
| Piperazinium ion | 0.01 - 0.10 | 6.0 - 7.8 | 15.3 - 18.2 |
| 1-(2-Hydroxyethyl)piperazinium ion | 0.01 - 0.10 | 6.0 - 7.8 | 15.2 - 17.5 |
Table 2: Second-Order Rate Coefficients (kN) for the Aminolysis and Hydrolysis (ko) of Phenyl Chloroformate (PClF) and 4-Nitrophenyl Chloroformate (NPClF) in Aqueous Solution [2][3]
| Substrate | Amine | pKa | kN (M-1s-1) | ko (s-1) |
| PClF | Piperidine | 11.02 | 840 | 0.015 |
| PClF | Morpholine | 8.70 | 98 | 0.015 |
| PClF | Piperazinium ion | 5.95 | 31 | 0.015 |
| PClF | 1-(2-Hydroxyethyl)piperazinium ion | 5.80 | 25 | 0.015 |
| NPClF | Piperidine | 11.02 | 8900 | 0.078 |
| NPClF | Morpholine | 8.70 | 1200 | 0.078 |
| NPClF | Piperazinium ion | 5.95 | 280 | 0.078 |
| NPClF | 1-(2-Hydroxyethyl)piperazinium ion | 5.80 | 190 | 0.078 |
The data clearly indicates that the rate of aminolysis is significantly faster than the competing hydrolysis reaction. Furthermore, the reactivity of the amines correlates with their basicity (pKa). This relationship is quantified by the Brønsted-type plots.
Table 3: Brønsted-type Slopes (β) for the Aminolysis of Phenyl Chloroformate (PClF) and 4-Nitrophenyl Chloroformate (NPClF) with Secondary Alicyclic Amines in Aqueous Solution [1][3]
| Substrate | β |
| PClF | 0.23 |
| NPClF | 0.26 |
The small β values are consistent with a stepwise reaction mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step.[1][3]
Experimental Protocols
The kinetic data presented above were obtained through meticulous experimental procedures.
Materials and Solution Preparation
All reactions were conducted in aqueous solutions at a constant temperature of 25.0°C and an ionic strength of 0.2 M, maintained with KCl.[1][2] The amines used were secondary alicyclic amines.
Kinetic Measurements
The reactions were monitored spectrophotometrically.[1][2] For phenyl chloroformate, the absorbance changes were followed between 210-270 nm.[1][2] The reactions were carried out under pseudo-first-order conditions with the amine concentration in large excess over the phenyl chloroformate concentration.[1][2] The observed pseudo-first-order rate coefficients (kobsd) were determined from the initial linear portion of the absorbance versus time plots.
Data Analysis
The second-order rate coefficients for aminolysis (kN) were obtained from the slopes of the linear plots of kobsd versus the free amine concentration.[1][2] The rate law for the overall reaction is given by:
kobsd = ko + kN[Amine]
where ko is the rate constant for the competing hydrolysis.[2][3] The Brønsted-type plots were constructed by plotting log kN against the pKa of the corresponding amines.[1][3]
Reaction Mechanism and Experimental Workflow
To visually represent the processes involved in these kinetic studies, the following diagrams are provided.
References
A Comparative Guide to the Solvolysis of p-Nitrophenyl Chloroformate: A Grunwald-Winstein Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis of p-nitrophenyl chloroformate with alternative chloroformates, grounded in experimental data from Grunwald-Winstein analyses. The data presented herein, including Grunwald-Winstein parameters and a detailed examination of the reaction mechanism, offers valuable insights for researchers studying reaction kinetics and mechanisms, particularly in the context of drug development and biomaterials science where chloroformates are utilized as activating agents.
Comparison of Grunwald-Winstein Parameters
The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is a powerful tool for elucidating solvolysis mechanisms. The sensitivity parameters, l (to solvent nucleophilicity, NT) and m (to solvent ionizing power, YCl), provide quantitative insights into the nature of the transition state. The following table summarizes these parameters for p-nitrophenyl chloroformate and several other aryl and benzyl chloroformates, allowing for a direct comparison of their solvolytic behavior.
| Substrate | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Number of Solvents | Proposed Mechanism |
| p-Nitrophenyl Chloroformate | 1.68 ± 0.06[1][2][3] | 0.46 ± 0.04[1][2][3] | 3.65[1] | 39[1][2][3] | Addition-Elimination |
| Phenyl Chloroformate | 1.66 ± 0.05[4] | 0.56 ± 0.03[1] | 2.96[2] | 49[5] | Addition-Elimination |
| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05[1] | 0.56 ± 0.03[1] | 2.96[2] | 44[2] | Addition-Elimination |
| Benzyl Chloroformate | 1.95 ± 0.16[1][3] | 0.57 ± 0.05[1][3] | 3.42[1][3] | 15[1][3] | Addition-Elimination |
| p-Nitrobenzyl Chloroformate | 1.61 ± 0.09[1][3] | 0.46 ± 0.04[1][3] | 3.50[1][3] | 19[1][3] | Addition-Elimination |
The high l values and moderate m values observed for all the listed chloroformates are indicative of a bimolecular reaction mechanism where the solvent acts as a nucleophile in the rate-determining step.[1][3][4] The large l/m ratios further support a mechanism with a high degree of nucleophilic participation at the transition state. For p-nitrophenyl chloroformate, the l/m ratio of 3.65 suggests a significant degree of bond making in the transition state of the rate-determining addition step of an addition-elimination pathway.[1]
Reaction Mechanism and Experimental Workflow
The solvolysis of p-nitrophenyl chloroformate is proposed to proceed via a stepwise addition-elimination mechanism. The following diagrams illustrate this pathway and the general workflow of a Grunwald-Winstein analysis used to investigate such reactions.
Caption: Proposed addition-elimination pathway for the solvolysis of p-nitrophenyl chloroformate.
Caption: General experimental and analytical workflow for a Grunwald-Winstein analysis.
Experimental Protocols
The following is a generalized experimental protocol for determining the specific rates of solvolysis of p-nitrophenyl chloroformate. This protocol is based on the titrimetric methods commonly cited in the literature for such kinetic studies.
Materials:
-
p-Nitrophenyl chloroformate (reagent grade)
-
A range of pure and binary solvents (e.g., ethanol-water, methanol-water, acetone-water, fluoroalcohols)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromophenol blue or phenolphthalein)
-
Acetone (for quenching)
-
Volumetric flasks, pipettes, burette, and a constant-temperature bath
Procedure:
-
Solvent Preparation: Prepare a series of binary solvent mixtures by volume or weight. Ensure all solvents are purified and dried using standard procedures.
-
Reaction Initiation:
-
Place a known volume of the desired solvent in a reaction vessel maintained at a constant temperature (e.g., 25.0 °C) in a water bath.
-
Prepare a stock solution of p-nitrophenyl chloroformate in a suitable non-reactive solvent (e.g., acetonitrile).
-
Initiate the solvolysis reaction by adding a small, precise volume of the p-nitrophenyl chloroformate stock solution to the temperature-equilibrated solvent to achieve the desired final concentration. Start a timer immediately upon addition.
-
-
Kinetic Measurements (Titrimetric Method):
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing cold acetone. This stops the solvolysis by rapidly diluting the reactants.
-
Add a few drops of an appropriate acid-base indicator to the quenched solution.
-
Titrate the liberated hydrochloric acid with a standardized solution of sodium hydroxide until the indicator endpoint is reached. Record the volume of NaOH solution used.
-
-
Infinity Measurement: To determine the concentration of substrate at the completion of the reaction (t∞), allow a separate sample of the reaction mixture to proceed for at least ten half-lives. Alternatively, the reaction can be driven to completion by adding a small amount of water and gently heating. After cooling, titrate the total amount of acid produced.
-
Data Analysis:
-
The first-order rate constant, k, can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t and V∞ is the volume of titrant at infinite time.
-
Repeat the procedure for each solvent system to obtain a series of rate constants.
-
These rate constants are then used in the Grunwald-Winstein analysis as depicted in the workflow diagram above.
-
This guide provides a foundational understanding of the solvolytic behavior of p-nitrophenyl chloroformate in comparison to other chloroformates. The presented data and methodologies are intended to assist researchers in designing and interpreting kinetic studies, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Chloroformate Reagents for Dealkylation Reactions
For researchers, scientists, and professionals in drug development, the N-dealkylation of tertiary amines is a critical transformation in the synthesis of new chemical entities and the modification of natural products. Chloroformate reagents are a widely utilized class of compounds for this purpose, offering a versatile and generally effective method for removing alkyl groups from nitrogen atoms. This guide provides an objective comparison of the dealkylation efficiency of common chloroformate reagents, supported by experimental data, detailed protocols, and visual representations of the underlying chemical processes.
General Reaction Mechanism
The dealkylation of a tertiary amine with a chloroformate reagent proceeds through a two-step mechanism. Initially, the tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium intermediate. Subsequently, the chloride ion attacks one of the N-alkyl groups, resulting in the formation of a carbamate and an alkyl chloride. The desired secondary amine is then obtained by cleaving the carbamate, a step for which the conditions vary significantly depending on the nature of the chloroformate used.
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromophenyl Chloroformate: A Comprehensive Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromophenyl chloroformate, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Faceshields and goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are essential.
-
Respiratory Protection: Use a type ABEK (EN14387) respirator filter or equivalent.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Chemical Incompatibility
To prevent hazardous reactions, this compound should not be stored or mixed with the following materials:
Step-by-Step Disposal Protocol
The following protocol outlines a hierarchical approach to the disposal of this compound, prioritizing waste reduction and regulatory compliance.
Step 1: Consultation and Evaluation
Before any disposal action, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding hazardous waste disposal.[3] Regulations can vary significantly, and strict compliance is mandatory.
Step 2: Waste Minimization and Reuse
In line with the principles of green chemistry, evaluate the potential for waste reduction.
-
Reduction: Only procure the amount of this compound necessary for your experimental needs.
-
Reuse: If the material is unused and uncontaminated, explore opportunities for reuse within your research group or institution.
-
Recycling: Investigate if any internal or external programs are available for the recycling or reprocessing of this chemical.[3][4]
Step 3: Neutralization (for small spills)
For minor spills, a careful neutralization process can be employed. However, this should only be performed by trained personnel with appropriate PPE in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Containment: Cover the spill with a non-combustible absorbent material like dry earth or sand.[4]
-
Neutralization: Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the contained spill. Monitor the reaction for any signs of gas evolution or excessive heat generation.
-
Collection: Once neutralized, use non-sparking tools to collect the material into a loosely covered plastic container for later disposal.[4]
-
Decontamination: Decontaminate the spill area and all equipment used in the cleanup process.
Step 4: Collection and Storage of Waste
For larger quantities of waste this compound:
-
Containerization: Place the waste material in a designated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name (this compound), associated hazards (Toxic, Corrosive), and the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] The designated storage area should be secure and have secondary containment.
Step 5: Professional Disposal
The final and most critical step is the engagement of a licensed hazardous waste disposal company.
-
Arrangement: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Transportation: The waste will be transported by certified professionals to a licensed treatment, storage, and disposal facility (TSDF).
-
Treatment: At the TSDF, the this compound will likely be treated through incineration in a licensed apparatus or neutralized and buried in a specifically licensed landfill for chemical and pharmaceutical wastes.[4]
Important Note: Under no circumstances should this compound or its washings be disposed of down the drain or in regular trash.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 7693-44-9[1][6] |
| Molecular Weight | 235.46 g/mol [1][6] |
| Boiling Point | 118 °C at 12 mmHg[1] |
| Density | 1.648 g/mL at 25 °C[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 4-Bromophenyl Chloroformate: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. 4-Bromophenyl chloroformate, a valuable reagent in organic synthesis, demands stringent safety protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical when working with this compound. This compound is corrosive and toxic, necessitating a multi-layered approach to personal protection. Below is a summary of the required PPE, along with recommended materials and specifications.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are mandatory to protect against splashes and vapors. |
| Hand Protection | Double gloving is required. Use a combination of nitrile and butyl rubber gloves. Ensure gloves are regularly inspected for tears or degradation and replaced immediately upon contamination. |
| Respiratory Protection | A full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., Type ABEK) is essential, especially when working outside of a fume hood or with larger quantities. |
| Body Protection | A chemical-resistant laboratory coat, preferably made of a non-porous material like polyethylene-coated polypropylene, should be worn. For larger scale operations, a chemical-resistant apron or suit may be necessary. |
| Footwear | Closed-toe, chemical-resistant shoes are required. For significant spill risks, chemical-resistant shoe covers should also be worn. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow diagram illustrates the key stages of a typical laboratory procedure involving this reagent.
Detailed Experimental Protocols
Adherence to detailed and validated protocols is crucial for both safety and experimental success.
Protocol for Weighing and Dispensing this compound
-
Preparation: Ensure all necessary PPE is correctly worn. Verify that the chemical fume hood has a current certification and is functioning correctly. Place a calibrated balance inside the fume hood.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the liquid this compound from the reagent bottle to a tared, sealed reaction vessel. Perform this transfer slowly to avoid splashing.
-
Cleaning: Immediately after dispensing, rinse the syringe or cannula with a suitable inert solvent (e.g., dichloromethane) inside the fume hood, collecting the rinsate as halogenated organic waste.
Protocol for Spill Decontamination and Cleanup
-
Evacuation and Notification: In the event of a spill, immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or outside of a fume hood, activate the laboratory's emergency response plan.
-
Containment: For small spills within a fume hood, contain the liquid using a non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Neutralization (for small, manageable spills): Cautiously cover the absorbent material with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual acidity. Be prepared for potential gas evolution.
-
Collection: Carefully collect the absorbed and neutralized material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Final Decontamination: Decontaminate the spill area with a detergent solution, followed by a water rinse. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Reagent: Unused or expired this compound should be disposed of as halogenated organic waste. Do not attempt to neutralize the bulk reagent.
-
Reaction Mixtures: Reaction mixtures containing this compound should be quenched carefully before workup. A common quenching agent is a cold, dilute solution of a non-nucleophilic base, such as sodium bicarbonate. The quenched mixture can then be processed, and the resulting halogenated organic waste should be collected in a designated container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials from spills, must be collected in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: "Empty" reagent bottles should be rinsed with a suitable organic solvent (e.g., acetone or dichloromethane) in a fume hood. The rinsate must be collected as halogenated organic waste. The rinsed container should be defaced and disposed of according to institutional guidelines.
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
